2-(Piperidin-4-yloxy)pyridine dihydrochloride
Description
BenchChem offers high-quality 2-(Piperidin-4-yloxy)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-yloxy)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-piperidin-4-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUOAVVGHQRNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(Piperidin-4-yloxy)pyridine Dihydrochloride and its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-(Piperidin-4-yloxy)pyridine dihydrochloride represents a significant building block in modern medicinal chemistry. While a singular, detailed account of its initial discovery is not prominent in the scientific literature, its history is intrinsically linked to the development of a multitude of biologically active agents. This technical guide elucidates the story of this valuable scaffold through the lens of its more complex derivatives, which have shown promise in diverse therapeutic areas including neuropharmacology, anti-inflammatory research, and infectious diseases. This document will detail the synthetic routes, experimental protocols, and biological activities of key compounds incorporating the 2-(Piperidin-4-yloxy)pyridine core, thereby providing a comprehensive overview of its importance and application in drug discovery.
Introduction: A Scaffold of Therapeutic Promise
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, making it a cornerstone of drug design. When coupled with a pyridine ring through an ether linkage at the 4-position, it forms the "piperidin-4-yloxy-pyridine" scaffold. This structural motif has garnered significant attention from medicinal chemists due to its favorable physicochemical properties and its ability to serve as a versatile template for interacting with a range of biological targets. The dihydrochloride salt form of 2-(Piperidin-4-yloxy)pyridine is often utilized to enhance solubility and stability, facilitating its use in further chemical synthesis and biological screening.
While the specific history of 2-(Piperidin-4-yloxy)pyridine dihydrochloride as a standalone entity is not well-documented, its value is evident in the numerous patents and publications that describe its incorporation into more complex molecules with significant therapeutic potential.
Synthesis and Chemical Properties
The synthesis of the 2-(Piperidin-4-yloxy)pyridine core is typically achieved through a nucleophilic substitution reaction, most commonly a Williamson ether synthesis or a Mitsunobu reaction. These methods provide a reliable means of coupling a protected piperidin-4-ol with a suitable pyridine derivative.
General Synthetic Approach
A common synthetic route involves the reaction of a protected 4-hydroxypiperidine with a 2-halopyridine. The protecting group on the piperidine nitrogen is crucial to prevent side reactions and is typically an acid-labile group such as tert-butoxycarbonyl (Boc).
Experimental Protocol: Representative Synthesis of a Boc-Protected 2-(Piperidin-4-yloxy)pyridine Intermediate
-
Materials: N-Boc-4-hydroxypiperidine, 2-fluoropyridine (or 2-chloropyridine), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 equivalents) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
2-Fluoropyridine (1.0 equivalent) is then added dropwise to the suspension.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Upon completion, the reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the Boc-protected 2-(Piperidin-4-yloxy)pyridine.
-
-
Deprotection: The Boc group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent, to yield the desired 2-(Piperidin-4-yloxy)pyridine, which can then be isolated as its dihydrochloride salt.
Physicochemical Properties
The physicochemical properties of 2-(Piperidin-4-yloxy)pyridine dihydrochloride make it an attractive starting material for drug development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O · 2HCl | Vendor Data |
| Molecular Weight | 251.16 g/mol | Vendor Data |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in water and polar organic solvents | General Knowledge |
Therapeutic Applications and Biological Activity of Derivatives
The true significance of the 2-(Piperidin-4-yloxy)pyridine scaffold is revealed through the diverse biological activities of its derivatives. This core has been instrumental in the design of inhibitors for various enzymes and modulators of receptors.
Antihistamines: Bepotastine Intermediate
One of the notable applications of a derivative is as a key intermediate in the synthesis of Bepotastine, an antihistamine. The compound 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine is a direct precursor to this drug.
Experimental Workflow: Synthesis of Bepotastine Precursor
Caption: Synthetic workflow for a key bepotastine intermediate.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The 2-(Piperidin-4-yloxy)pyridine moiety has been incorporated into pyrimidine derivatives to create potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infections. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function.
Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition
Caption: Mechanism of HIV-1 reverse transcriptase inhibition by NNRTIs.
Anti-inflammatory Agents
Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, which can be conceptually linked to the 2-(Piperidin-4-yloxy)pyridine scaffold through the shared piperidine moiety, have been investigated as anti-inflammatory agents. These compounds have shown inhibitory activity against the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | NO Production IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) |
| Derivative 6e | 0.86 | 1.87 |
Conclusion
The discovery and history of 2-(Piperidin-4-yloxy)pyridine dihydrochloride are best understood through the development of its numerous and structurally diverse derivatives. While the compound itself serves as a foundational building block, its true impact lies in the enabling of medicinal chemists to explore a wide chemical space and identify novel therapeutic agents. The versatility of this scaffold in targeting a range of biological entities, from viral enzymes to inflammatory mediators, underscores its status as a privileged structure in drug discovery. Future research will likely continue to leverage the favorable properties of the 2-(Piperidin-4-yloxy)pyridine core to design next-generation therapeutics with improved efficacy and safety profiles.
In-Depth Technical Guide: Physicochemical Properties of 2-(Piperidin-4-yloxy)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic organic compound that has garnered interest in medicinal chemistry and pharmaceutical research. Its structural motif, combining a pyridine ring linked via an ether to a piperidine moiety, serves as a versatile scaffold in the design of biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(Piperidin-4-yloxy)pyridine dihydrochloride, alongside detailed experimental protocols for their determination. The information presented is intended to support researchers and drug development professionals in their efforts to design and synthesize novel therapeutic agents. The compound is notably explored as an intermediate in the synthesis of molecules targeting neurological disorders, with a particular focus on its potential as a histamine H3 receptor antagonist.[1][2][3][4]
Chemical Identity and Physical Properties
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a white solid, typically supplied as a dihydrochloride salt to enhance its stability and aqueous solubility.[2]
| Property | Value | Source |
| Chemical Name | 2-(Piperidin-4-yloxy)pyridine dihydrochloride | - |
| CAS Number | 313490-36-7 | - |
| Molecular Formula | C₁₀H₁₄N₂O · 2HCl | - |
| Molecular Weight | 251.16 g/mol | - |
| Appearance | White solid | [2] |
| Storage Conditions | 0-8°C | - |
Structure:
Caption: Chemical structure of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Physicochemical Data
| Property | Predicted/Inferred Value | Notes |
| Melting Point | Not available | As a salt, it is expected to have a relatively high melting point with decomposition. |
| Boiling Point | Not available | Expected to decompose before boiling. |
| Solubility | Soluble in water | The dihydrochloride salt form significantly enhances aqueous solubility. |
| pKa | Not available | The piperidine nitrogen is expected to be the more basic center. |
| logP | Not available | The logP of the free base is likely to be lower than that of more lipophilic derivatives. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of pharmaceutical compounds like 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Melting Point Determination
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the sample is completely liquid (clear point) are recorded as the melting range.
-
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
Methodology:
-
Preparation of Solutions: A series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are prepared.
-
Procedure:
-
An excess amount of 2-(Piperidin-4-yloxy)pyridine dihydrochloride is added to a known volume of each buffer in a sealed flask.
-
The flasks are agitated in a constant temperature water bath (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
The resulting saturated solutions are filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Caption: Workflow for Aqueous Solubility Determination.
pKa and logP Determination
Methodology for pKa (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa values are determined from the inflection points of the titration curve.
Methodology for logP (Shake-Flask Method):
-
A solution of the compound at a known concentration is prepared in one phase of a biphasic system (typically n-octanol and a buffer at a pH where the compound is predominantly in its neutral form).
-
The two phases are mixed thoroughly in a sealed flask and allowed to equilibrate.
-
The phases are then separated.
-
The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Biological Context: Histamine H3 Receptor Antagonism
The 2-(Piperidin-4-yloxy)pyridine scaffold is a key structural element in the development of histamine H3 receptor (H3R) antagonists.[3][4] The H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. Antagonism of the H3 receptor leads to an increase in the release of these neurotransmitters, which has potential therapeutic applications in a variety of neurological and psychiatric disorders.
Signaling Pathway of Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H3 receptor by its endogenous ligand, histamine, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. An H3 receptor antagonist, such as a derivative of 2-(Piperidin-4-yloxy)pyridine, would block the binding of histamine to the receptor, thereby preventing this inhibitory signaling cascade. This disinhibition results in increased neurotransmitter release from the presynaptic terminal.
Caption: Simplified signaling pathway of Histamine H3 receptor antagonism.
Conclusion
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a valuable building block in medicinal chemistry, particularly for the development of histamine H3 receptor antagonists. While comprehensive experimental data on its physicochemical properties are not widely published, this guide provides the foundational knowledge and detailed experimental protocols necessary for its characterization. A thorough understanding of these properties is crucial for the successful design and development of novel drug candidates with improved efficacy and pharmacokinetic profiles. Further research to experimentally determine the precise physicochemical parameters of this compound is warranted to facilitate its broader application in drug discovery.
References
- 1. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-(Piperidin-4-yloxy)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Piperidin-4-yloxy)pyridine dihydrochloride, a versatile heterocyclic building block with significant applications in pharmaceutical research and development. This document consolidates its chemical properties, structural information, and its role as a key intermediate in the synthesis of biologically active molecules, particularly in the realms of neuropharmacology and anti-inflammatory drug discovery. Detailed experimental protocols for related synthetic procedures and relevant biological assays are presented to facilitate further research and application.
Chemical Identity and Properties
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a stable, solid-form chemical compound valued for its utility as a synthetic intermediate.
| Property | Value |
| CAS Number | 313490-36-7 |
| Molecular Formula | C₁₀H₁₄N₂O · 2HCl |
| Molecular Weight | 251.16 g/mol |
| Appearance | Solid |
| Structure |
Structure Diagram (SMILES): C1CNCCC1OC2=CC=CC=N2.Cl.Cl
Synthesis and Chemical Reactivity
A general approach for the synthesis of similar aryl piperidinyl ethers is outlined in various patents and publications. One common method involves the Williamson ether synthesis, where the sodium salt of N-protected 4-hydroxypiperidine is reacted with a 2-halopyridine. The protecting group is subsequently removed and the dihydrochloride salt is formed.
A patent for a related compound, 2-[(-4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine, describes a one-step condensation reaction between (4-chlorophenyl)-(2-pyridyl)methanol and 4-hydroxypiperidine, eliminating the need for protecting groups on the piperidine nitrogen.[1]
Applications in Drug Discovery and Development
The unique structural combination of a piperidine ring and a pyridine ring imparts favorable physicochemical properties, such as enhanced solubility and reactivity, making 2-(Piperidin-4-yloxy)pyridine dihydrochloride an attractive starting material for the synthesis of novel therapeutic agents.
Neuropharmacology and Central Nervous System (CNS) Disorders
Pyridine and piperidine scaffolds are prevalent in a wide range of CNS-active drugs.[2][3] Derivatives of these heterocycles have been investigated for their potential in treating various neurological and psychiatric conditions, including Alzheimer's disease, anxiety, and depression.[4][5] The ability of these scaffolds to interact with various receptors and enzymes in the CNS makes them a focal point of neuropharmacological research. For instance, derivatives of N-benzyl pyridine-2-one have shown potential in ameliorating memory deficits in preclinical models of Alzheimer's disease.[5]
Anti-Inflammatory Agents
The pyridine nucleus is a common feature in many anti-inflammatory drugs. Research has shown that various pyridine derivatives possess potent anti-inflammatory properties.[6] For example, certain 1,4-dihydropyridine derivatives have demonstrated the ability to reduce the production of pro-inflammatory mediators in cellular and animal models of inflammation.[7] While direct anti-inflammatory data for 2-(Piperidin-4-yloxy)pyridine dihydrochloride is not extensively documented, its structural motifs suggest its potential as a precursor for novel anti-inflammatory compounds. The development of 2-(piperidin-4-yl)acetamides as potent inhibitors of soluble epoxide hydrolase highlights the utility of the piperidinyl moiety in creating compounds with anti-inflammatory activity.[8]
Experimental Protocols
While a specific synthesis protocol for the title compound is not available, the following are representative experimental procedures for reactions involving similar piperidine and pyridine derivatives, which can be adapted by skilled chemists.
General Procedure for Reductive Amination of Piperidines
This procedure is relevant for modifying the piperidine nitrogen.
-
Dissolve the piperidine derivative (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as dichloromethane or dichloroethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Suzuki Coupling of Halopyridines
This procedure is applicable for functionalizing the pyridine ring.
-
To a reaction vessel, add the halopyridine derivative (1.0 eq), a boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Heat the mixture to reflux under an inert atmosphere for 4-12 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for utilizing a building block like 2-(Piperidin-4-yloxy)pyridine dihydrochloride in a drug discovery program.
Caption: A generalized workflow for a drug discovery campaign starting from a chemical building block.
Conclusion
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a valuable and versatile scaffold in medicinal chemistry. Its constituent piperidine and pyridine rings are key pharmacophores found in numerous biologically active compounds, particularly those targeting the central nervous system and inflammatory pathways. While specific biological data and detailed synthetic protocols for this exact molecule are limited in the public domain, the information available for structurally related compounds underscores its potential as a starting point for the development of novel therapeutics. The experimental procedures and workflows provided in this guide are intended to serve as a foundation for researchers to explore the synthetic and biological potential of this and similar chemical entities.
References
- 1. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory, analgesic, anticonvulsant and antiparkinsonian activities of some pyridine derivatives using 2,6-disubstituted isonicotinic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of 2-(Piperidin-4-yloxy)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of 2-(Piperidin-4-yloxy)pyridine dihydrochloride, a key intermediate in pharmaceutical research.[1] This guide details a plausible synthetic pathway, experimental protocols, and methods for characterization.
Overview
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a versatile building block used in the development of various biologically active molecules. Its structure, combining a piperidine ring and a pyridine moiety, makes it a valuable component in medicinal chemistry, particularly in the fields of neuropharmacology and anti-inflammatory drug discovery.[1] The dihydrochloride salt form enhances its solubility and stability, facilitating its use in further synthetic applications.
Synthesis Pathway
The synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride can be achieved through a two-step process. The first step involves the formation of a protected intermediate, tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate, via a Williamson ether synthesis. This is followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the desired product as its dihydrochloride salt.
Caption: Synthetic workflow for 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate
This procedure is adapted from a similar synthesis of a related compound and employs a Williamson ether synthesis.
Materials:
-
2-Hydroxypyridine
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-hydroxypyridine in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride
This protocol utilizes a standard method for Boc deprotection using hydrochloric acid.[2][3][4]
Materials:
-
tert-Butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate
-
4M Hydrochloric acid in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate in 4M HCl in 1,4-dioxane at room temperature.
-
Stir the solution for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with anhydrous diethyl ether to precipitate the dihydrochloride salt.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Characterization Data
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₆Cl₂N₂O |
| Molecular Weight | 251.16 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Data not available in searched literature |
| ¹³C NMR (DMSO-d₆) | Data not available in searched literature |
| Mass Spectrum (ESI-MS) | Data not available in searched literature |
Safety Precautions
-
Sodium Hydride (NaH): Reacts violently with water. Handle under an inert, dry atmosphere.
-
Hydrochloric Acid (HCl): Corrosive. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents (THF, Dioxane, Diethyl Ether): Flammable and volatile. Work in a well-ventilated area away from ignition sources.
This guide provides a foundational understanding for the synthesis and characterization of 2-(Piperidin-4-yloxy)pyridine dihydrochloride. All procedures should be carried out by qualified personnel in a properly equipped laboratory setting.
References
Unraveling the Potential Mechanisms of Action of 2-(Piperidin-4-yloxy)pyridine dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 2-(Piperidin-4-yloxy)pyridine dihydrochloride based on available literature for structurally related compounds. As of the date of this publication, specific experimental data on the biological activity of this exact molecule is limited in the public domain. The information presented herein is intended to guide research and hypothesis testing.
Introduction
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic small molecule featuring a pyridine ring linked to a piperidine moiety through an ether bond. This structural motif is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. While direct pharmacological data for this specific dihydrochloride salt is not extensively available, analysis of analogous structures suggests several plausible mechanisms of action, primarily centered around the modulation of key enzymes and receptors involved in cellular signaling. This technical guide will explore these potential mechanisms, provide detailed experimental protocols for their investigation, and present hypothetical signaling pathways.
Potential Mechanisms of Action
Based on structure-activity relationship (SAR) studies of similar pyridine and piperidine-containing compounds, two primary potential mechanisms of action for 2-(Piperidin-4-yloxy)pyridine dihydrochloride are proposed:
-
Inhibition of Lysine-Specific Demethylase 1 (LSD1): Several compounds containing a piperidinyl-oxy-pyridine core have been identified as inhibitors of LSD1, an enzyme crucial for epigenetic regulation.
-
Modulation of Sigma (σ) Receptors: The piperidine scaffold is a well-established pharmacophore for ligands of sigma receptors, which are involved in a variety of cellular functions and are implicated in neurological disorders.
A third, less direct, potential mechanism involves the modulation of inflammatory pathways:
-
Inhibition of NF-κB Signaling: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) through the modulation of the NF-κB signaling pathway. Given the structural similarities, this pathway warrants investigation.
Due to the absence of specific quantitative data for 2-(Piperidin-4-yloxy)pyridine dihydrochloride, the following sections will focus on the theoretical frameworks for these potential mechanisms and the experimental approaches to validate them.
Experimental Protocols
The following are detailed, generalized protocols for assessing the potential biological activities of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay (Fluorescence-Based)
This assay determines the in vitro inhibitory activity of the compound against the LSD1 enzyme.
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., H3K4me2 peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
2-(Piperidin-4-yloxy)pyridine dihydrochloride
-
Positive control (known LSD1 inhibitor)
-
DMSO (for compound dilution)
-
384-well black microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-(Piperidin-4-yloxy)pyridine dihydrochloride in DMSO.
-
Compound Plating: Transfer 1 µL of each compound dilution to the wells of a 384-well plate. Include wells for positive and negative (DMSO vehicle) controls.
-
Enzyme Preparation: Dilute the recombinant LSD1 enzyme to a final concentration of 0.5 nM in cold Assay Buffer.
-
Enzyme Addition: Add 20 µL of the diluted LSD1 solution to each well.
-
Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Mix Preparation: Prepare a solution containing the H3K4me2 peptide, HRP, and ADHP in Assay Buffer.
-
Reaction Initiation: Add 20 µL of the substrate mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: 535 nm, Emission: 590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Sigma Receptor (σ1 and σ2) Radioligand Binding Assay
This protocol is for determining the binding affinity of the compound to sigma-1 and sigma-2 receptors.
Materials:
-
Membrane preparations from cells expressing human σ1 or σ2 receptors (e.g., from guinea pig brain for σ1)
-
Radioligand for σ1 (e.g., --INVALID-LINK---pentazocine)
-
Radioligand for σ2 (e.g., [³H]-DTG with a σ1 masker like (+)-pentazocine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
2-(Piperidin-4-yloxy)pyridine dihydrochloride
-
Non-specific binding control (e.g., haloperidol)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of 2-(Piperidin-4-yloxy)pyridine dihydrochloride in the assay buffer.
-
Reaction Mixture Preparation: In test tubes, combine the membrane preparation (50-100 µg protein), the radioligand at a concentration near its Kd, and the test compound at various concentrations. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled ligand like haloperidol.
-
Incubation: Incubate the tubes at 37°C for 120 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki value for the test compound by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., Prism).
NF-κB Luciferase Reporter Assay
This cell-based assay is used to determine if the compound can inhibit the activation of the NF-κB signaling pathway.
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with an NF-κB luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
2-(Piperidin-4-yloxy)pyridine dihydrochloride
-
NF-κB activator (e.g., TNF-α)
-
Luciferase Assay System (containing cell lysis buffer and luciferase substrate)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 2-(Piperidin-4-yloxy)pyridine dihydrochloride for 1 hour.
-
Pathway Activation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6 hours. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with PBS and then add 20 µL of 1x passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: Add 100 µL of luciferase assay reagent to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase). Calculate the percentage of inhibition of NF-κB activation by the test compound compared to the stimulated control.
Mandatory Visualizations
The following diagrams illustrate the potential signaling pathways and a general experimental workflow.
Caption: Potential LSD1 Inhibition Pathway.
2-(Piperidin-4-yloxy)pyridine Dihydrochloride: A Scaffolding Approach in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Abstract
This technical guide provides a comprehensive overview of 2-(Piperidin-4-yloxy)pyridine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. While extensive public data on the specific biological activity of this compound is not available, its structural motifs—a pyridine ring linked to a piperidine moiety through an ether bond—are prevalent in a wide range of pharmacologically active agents. This document summarizes the known chemical properties of 2-(Piperidin-4-yloxy)pyridine dihydrochloride and explores its primary role as a versatile synthetic intermediate in the development of novel therapeutics, particularly those targeting the central nervous system. The potential for this scaffold to serve as a foundational element in drug discovery is discussed in the context of structurally related compounds with established biological activities. A hypothetical workflow for its application in a drug discovery program is also presented.
Introduction
The confluence of piperidine and pyridine rings within a single molecule represents a privileged structural scaffold in medicinal chemistry.[1][2] Both heterocycles are independently recognized for their presence in numerous FDA-approved drugs and biologically active compounds.[3][4][5] The piperidine ring, a saturated heterocycle, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and provides a three-dimensional architecture for precise interactions with biological targets.[1][2] The pyridine ring, an aromatic heterocycle, is a key component in a multitude of bioactive molecules and can engage in various non-covalent interactions, including hydrogen bonding and π-stacking.[3][4][6]
2-(Piperidin-4-yloxy)pyridine dihydrochloride emerges as a valuable building block that combines these two important pharmacophores.[7] Its primary utility, as evidenced by its commercial availability and the surrounding scientific literature, is as a key intermediate for the synthesis of more complex molecules in the pursuit of new therapeutic agents.[7][8] This guide will synthesize the available information on this compound, focusing on its chemical characteristics and its role as a foundational element in drug discovery.
Chemical Properties
The fundamental chemical properties of 2-(Piperidin-4-yloxy)pyridine dihydrochloride are summarized in the table below. This information is critical for its use in synthetic chemistry, including reaction planning and characterization of derivatives.
| Property | Value | Reference(s) |
| CAS Number | 313490-36-7 | [7][9] |
| Molecular Formula | C₁₀H₁₄N₂O·2HCl | [7][9] |
| Molecular Weight | 251.16 g/mol | [7][9] |
| Appearance | White solid | [7] |
| Purity | ≥ 98% (by HPLC) | [7] |
| Storage Conditions | 0-8°C | [7][8] |
| MDL Number | MFCD03840120 | [7] |
| PubChem ID | 14674154 | [7] |
Role in Synthesis and Drug Discovery
Extensive searches of the scientific and patent literature did not yield specific data on the intrinsic biological activity of 2-(Piperidin-4-yloxy)pyridine dihydrochloride. Its significance lies in its application as a versatile starting material for the synthesis of novel, more complex molecules with potential therapeutic value. The piperidine nitrogen and the pyridine ring offer multiple points for chemical modification, allowing for the exploration of a broad chemical space.
Rationale for Use in Neuropharmacology
The structural components of 2-(Piperidin-4-yloxy)pyridine dihydrochloride are frequently found in compounds targeting the central nervous system (CNS).[5][7][8] Its use as an intermediate is particularly noted in the development of drugs for neurological disorders.[7][8] The piperidine moiety is a common feature in antipsychotics, opioids, and other CNS-active drugs.[1][2] The pyridine ring is also a key scaffold for a variety of neurologically active agents.[3][4]
Potential as a Precursor for Biologically Active Molecules
While direct biological data for the title compound is lacking, the activities of structurally related compounds provide a strong rationale for its use in drug discovery programs. For instance, derivatives of 2-substituted pyridines have been reported to exhibit a range of pharmacological effects, including anticonvulsant, antihistaminic, and sympatholytic activities. This suggests that novel derivatives of 2-(Piperidin-4-yloxy)pyridine could be synthesized and screened for similar activities.
Furthermore, research on other classes of piperidinyl-oxy-pyridine derivatives has identified potent and selective biological activities. For example, a series of 2-aryloxy-4-alkoxy-pyridines were identified as potent antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor, with potential applications in the treatment of depression and anxiety. This highlights the potential for the 2-oxy-pyridine scaffold, in combination with other substitutions, to yield highly specific pharmacological agents.
Hypothetical Drug Discovery Workflow
Given its role as a chemical intermediate, a hypothetical workflow illustrating the use of 2-(Piperidin-4-yloxy)pyridine dihydrochloride in a drug discovery program is presented below. This diagram outlines the logical progression from a starting building block to the identification of a potential drug candidate.
Figure 1. A hypothetical workflow illustrating the use of 2-(Piperidin-4-yloxy)pyridine dihydrochloride in a drug discovery program.
Experimental Protocols
As no specific biological assays for 2-(Piperidin-4-yloxy)pyridine dihydrochloride are publicly available, this section cannot provide detailed experimental protocols. However, should this compound be used to synthesize novel derivatives for screening, standard methodologies would be employed. These could include, but are not limited to:
-
Receptor Binding Assays: Radioligand binding assays using cell membranes expressing the target receptor to determine the affinity (Ki) of the synthesized compounds.
-
Enzyme Inhibition Assays: Biochemical assays to measure the inhibition of a target enzyme's activity (IC₅₀) by the novel derivatives.
-
Cell-Based Functional Assays: Assays using whole cells to determine the functional consequence of target engagement, such as measuring second messenger levels or gene expression changes.
-
In Vivo Pharmacological Models: Animal models of disease to assess the efficacy, pharmacokinetics, and safety of lead compounds.
The specific protocols would be highly dependent on the therapeutic target and the biological question being addressed.
Conclusion
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a valuable chemical entity for drug discovery and development, not for its intrinsic biological activity, but for its role as a versatile synthetic intermediate. Its structure, combining the key pharmacophores of piperidine and pyridine, provides a robust starting point for the synthesis of diverse compound libraries. While a detailed biological profile of the title compound is not publicly documented, the established pharmacological relevance of its structural components and related molecules strongly supports its application in the search for novel therapeutics, particularly in the field of neuropharmacology. Future research efforts utilizing this scaffold may lead to the discovery of potent and selective modulators of various biological targets. Researchers and drug development professionals should view this compound as a key building block with significant potential for generating novel intellectual property and advancing therapeutic pipelines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-(PIPERIDIN-4-YLOXY)PYRIDINE DIHYDROCHLORIDE | 313490-36-7 [amp.chemicalbook.com]
The Versatility of 2-(Piperidin-4-yloxy)pyridine Dihydrochloride: A Technical Guide for Medicinal Chemists
An In-depth Exploration of a Privileged Scaffold in Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the successful development of novel therapeutics. Among these, 2-(Piperidin-4-yloxy)pyridine dihydrochloride has emerged as a cornerstone scaffold, offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. This technical guide provides an in-depth analysis of this crucial building block, tailored for researchers, scientists, and drug development professionals. We will explore its application in the synthesis of potent and selective modulators of various biological targets, present detailed experimental protocols, and visualize the intricate signaling pathways influenced by its derivatives.
Core Chemical Attributes and Synthetic Utility
2-(Piperidin-4-yloxy)pyridine dihydrochloride presents a synthetically advantageous platform. The piperidine ring offers a key point for diversification through N-alkylation, N-acylation, or reductive amination, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships (SAR). The pyridine moiety, a common feature in many approved drugs, contributes to the overall electronic and solubility profile of the molecule.[1] The ether linkage provides a stable connection between these two key heterocyclic systems. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a beneficial characteristic for both chemical reactions and biological assays.
Applications in Central Nervous System (CNS) Drug Discovery
The 2-(Piperidin-4-yloxy)pyridine scaffold has been extensively employed in the development of agents targeting a range of G-protein coupled receptors (GPCRs) implicated in neurological and psychiatric disorders.
Serotonin Receptor Modulators
Derivatives of 2-(Piperidin-4-yloxy)pyridine have been investigated as potent ligands for serotonin receptors, particularly the 5-HT1A subtype, which is a key target for anxiolytics and antidepressants.
Quantitative Data: 5-HT1A Receptor Affinity
| Compound ID | Modification on Piperidine Nitrogen | Receptor Affinity (Ki, nM) | Functional Activity |
| 1 | 3-chloro-4-fluorophenyl-carbonyl | High | Agonist |
| 2 | (5-methyl-6-methylaminopyridin-2-ylmethyl)amino | High | Agonist |
Signaling Pathway of 5-HT1A Receptor Agonists
Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.
References
Navigating the Physicochemical Landscape of 2-(Piperidin-4-yloxy)pyridine dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic building block of significant interest in pharmaceutical research and development, particularly in the fields of neuropharmacology and anti-inflammatory drug discovery.[1][2] Its characterization as a white, solid compound with noted stability and enhanced solubility underscores its utility as a versatile intermediate in the synthesis of biologically active molecules.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-(Piperidin-4-yloxy)pyridine dihydrochloride. Due to the limited publicly available quantitative data for this specific compound, this guide also furnishes detailed, best-practice experimental protocols for determining its solubility and stability profiles, adhering to industry standards. Furthermore, logical workflows for these experimental processes are visualized to aid in their practical implementation.
Physicochemical Properties
A summary of the known physicochemical properties of 2-(Piperidin-4-yloxy)pyridine dihydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of 2-(Piperidin-4-yloxy)pyridine dihydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄N₂O·2HCl | [1] |
| Molecular Weight | 251.16 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
| CAS Number | 313490-36-7 | [1] |
Solubility Profile
Experimental Protocols for Solubility Determination
This high-throughput method is crucial in early drug discovery to assess the preliminary solubility of a compound from a DMSO stock solution.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(Piperidin-4-yloxy)pyridine dihydrochloride in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.
-
Analysis: Determine the solubility by analyzing the plate using a nephelometer (to detect precipitation) or by UV/LC-MS analysis of the supernatant after filtration or centrifugation.
This method determines the equilibrium solubility of the compound and is considered the gold standard.
Protocol:
-
Sample Preparation: Add an excess amount of solid 2-(Piperidin-4-yloxy)pyridine dihydrochloride to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, methanol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Stability Profile
The stability of a drug candidate is a critical parameter that influences its shelf-life, storage conditions, and formulation development. While 2-(Piperidin-4-yloxy)pyridine dihydrochloride is generally described as stable, comprehensive stability data under forced degradation conditions is not publicly documented.[1][2]
Forced Degradation Studies
Forced degradation studies, as outlined in the ICH guidelines, are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of 2-(Piperidin-4-yloxy)pyridine dihydrochloride of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., RP-HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Conclusion
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a valuable chemical entity in drug discovery, characterized by its solid form and general stability. This guide has consolidated the available information and, more importantly, provided detailed experimental protocols and logical workflows to enable researchers to systematically determine the quantitative solubility and stability profiles of this compound. The generation of such data is paramount for advancing drug development programs that utilize this promising building block. The presented methodologies are aligned with industry standards and are intended to facilitate robust and reproducible characterization of this and similar molecules.
References
Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(Piperidin-4-yloxy)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 2-(Piperidin-4-yloxy)pyridine dihydrochloride, a compound of interest in pharmaceutical development and scientific research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document compiles and extrapolates data from closely related piperidine and pyridine derivatives. Professionals handling this compound should treat this information as a baseline for safe laboratory practices and are strongly encouraged to perform their own risk assessments and, if possible, obtain a compound-specific SDS from their supplier.
Section 1: Hazard Identification and Classification
Based on analogous compounds, 2-(Piperidin-4-yloxy)pyridine dihydrochloride is anticipated to be classified as a hazardous substance. The following table summarizes the likely GHS hazard classifications. It is crucial to handle this compound with the assumption that it possesses these properties.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Note: This data is extrapolated from safety data sheets of structurally similar compounds. The actual hazard classification may vary.
Section 2: Physical and Chemical Properties
| Property | Expected Value/Characteristic |
| Physical State | Solid, likely a crystalline powder |
| Color | White to off-white |
| Odor | No data available; likely odorless |
| Solubility | Likely soluble in water and polar organic solvents like methanol and ethanol |
| Stability | Stable under recommended storage conditions. May be sensitive to light and air.[1] |
Section 3: Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
All personnel handling 2-(Piperidin-4-yloxy)pyridine dihydrochloride must wear appropriate PPE.
Caption: Required Personal Protective Equipment (PPE) for handling the compound.
Engineering Controls
-
Ventilation: Always handle 2-(Piperidin-4-yloxy)pyridine dihydrochloride in a well-ventilated area. A certified chemical fume hood is required when handling significant quantities or when generating dust or aerosols.[2]
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.[3]
Handling and Storage
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
The compound may be light and air-sensitive; consider storing under an inert atmosphere.[1]
-
Store in a locked cabinet or area accessible only to authorized personnel.[1]
-
Section 4: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[5] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Response Protocol
A clear and practiced spill response plan is essential.
Caption: Logical workflow for responding to a chemical spill.
Section 5: Disposal Considerations
Dispose of 2-(Piperidin-4-yloxy)pyridine dihydrochloride and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[2]
Conclusion
While a specific Safety Data Sheet for 2-(Piperidin-4-yloxy)pyridine dihydrochloride is not widely available, a conservative approach to handling based on the known hazards of similar compounds is essential for maintaining a safe research environment. Researchers and drug development professionals must exercise due diligence in implementing robust safety protocols, including the consistent use of appropriate personal protective equipment and engineering controls. This proactive stance on safety will mitigate risks and ensure the well-being of all laboratory personnel.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 2-(Piperidin-4-yloxy)pyridine dihydrochloride
These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride. While specific validated methods for this compound are not widely published, this document outlines protocols based on established techniques for structurally similar compounds, including pyridine and piperidine derivatives. The information herein is intended to guide researchers, scientists, and drug development professionals in creating and validating their own quantitative assays.
Introduction
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound with applications in pharmaceutical research and development, often serving as a building block in the synthesis of more complex molecules.[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. The analytical methods detailed below, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are robust techniques for the analysis of pyridine-containing compounds.[3][4]
Analytical Techniques
The selection of an appropriate analytical technique is dependent on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a widely used technique for the separation and quantification of small molecules. For compounds with a chromophore, such as the pyridine ring in the target analyte, UV detection provides a simple and reliable method of quantification.[5] This technique is often suitable for the analysis of bulk drug substances and formulations where the concentration of the analyte is relatively high.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is the preferred method for quantifying low concentrations of analytes in complex biological matrices like plasma or tissue homogenates.[6][7] The use of multiple reaction monitoring (MRM) enhances the specificity of the assay, minimizing interferences from other components in the sample.[8]
Experimental Protocols
The following are generalized protocols that can be adapted and optimized for the specific quantification of 2-(Piperidin-4-yloxy)pyridine dihydrochloride. Method validation should be performed according to the relevant regulatory guidelines (e.g., ICH Q2(R1)).
HPLC-UV Method Protocol
This protocol is a starting point for the development of an HPLC-UV method for the quantification of 2-(Piperidin-4-yloxy)pyridine dihydrochloride in relatively clean sample matrices.
3.1.1. Instrumentation and Reagents
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphate buffer
-
2-(Piperidin-4-yloxy)pyridine dihydrochloride reference standard
3.1.2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid or 20 mM phosphate buffer (pH adjusted)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the analyte. A typical gradient might be a linear increase to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: The UV spectrum of the analyte should be determined to select the wavelength of maximum absorbance, likely in the range of 254-280 nm for a pyridine derivative.
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase or a sample-matched matrix.
-
Sample Preparation: Dissolve the sample in a suitable solvent and filter through a 0.45 µm filter before injection.
LC-MS/MS Method Protocol
This protocol is designed for the sensitive and selective quantification of 2-(Piperidin-4-yloxy)pyridine dihydrochloride in complex biological matrices.
3.2.1. Instrumentation and Reagents
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
2-(Piperidin-4-yloxy)pyridine dihydrochloride reference standard
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.
3.2.2. Liquid Chromatography Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A fast gradient is often employed, for example, a linear ramp from 5% to 95% B in 3-5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for pyridine-containing compounds.[9]
-
Precursor Ion: The [M+H]+ ion of 2-(Piperidin-4-yloxy)pyridine.
-
Product Ions: Determine the most abundant and stable product ions through infusion and fragmentation of the parent compound.
-
MRM Transitions: Monitor the transition of the precursor ion to at least two product ions for quantification and confirmation.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for the analyte and internal standard.
3.2.4. Sample Preparation (for Biological Matrices)
-
Protein Precipitation: Add a volume of cold acetonitrile (e.g., 3 volumes) containing the internal standard to the sample (e.g., plasma). Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute in the mobile phase.
-
Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be employed using a suitable sorbent to retain and elute the analyte.
Data Presentation
The following tables summarize typical performance characteristics that can be expected from well-developed analytical methods for similar pyridine derivatives. These values can serve as a benchmark during method validation.
Table 1: HPLC-UV Method Performance for a Pyridine Derivative
| Parameter | Typical Value |
|---|---|
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: LC-MS/MS Method Performance for a Pyridine Derivative in a Biological Matrix
| Parameter | Typical Value |
|---|---|
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
The following diagrams illustrate common workflows and logical relationships in the context of analytical method development for pharmaceutical compounds.
Caption: A typical workflow for quantitative analysis in a laboratory setting.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Table D-2, Analytic Method Qualification for Detection and Quantitation of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine in Biological Matrices - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
Application Note: HPLC Analysis for Purity Determination of 2-(Piperidin-4-yloxy)pyridine dihydrochloride
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of 2-(Piperidin-4-yloxy)pyridine dihydrochloride, a key intermediate in pharmaceutical synthesis. The described Reversed-Phase HPLC (RP-HPLC) protocol with UV detection is demonstrated to be specific, accurate, and precise for its intended purpose. This document provides comprehensive experimental procedures, data presentation, and workflow visualization to support researchers, scientists, and drug development professionals in implementing this analytical method.
Introduction
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a crucial building block in the development of various therapeutic agents. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds.[1] This application note presents a detailed protocol for the analysis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride using RP-HPLC with UV detection, a common and reliable method for aromatic, nitrogen-containing compounds.[1][2] The method is designed to separate the main compound from potential impurities, allowing for accurate purity assessment.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
Volumetric glassware: Class A.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed).
-
Reagents: Formic acid (reagent grade), Ammonium formate (reagent grade).
-
Reference Standard: 2-(Piperidin-4-yloxy)pyridine dihydrochloride, ≥98% purity.[3]
Chromatographic Conditions
A reversed-phase HPLC method was developed for the analysis. Given that many pyridine derivatives are hydrophilic, a mixed-mode or HILIC approach could also be considered, but a well-optimized RP-HPLC method can provide excellent results.[4][5]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix well and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-(Piperidin-4-yloxy)pyridine dihydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-(Piperidin-4-yloxy)pyridine dihydrochloride sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Experimental workflow for the HPLC analysis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Data Presentation
The purity of the 2-(Piperidin-4-yloxy)pyridine dihydrochloride sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Formula for Purity Calculation:
The following table summarizes the quantitative data obtained from the analysis of a representative sample batch.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Purity (%) |
| Standard | 8.52 | 12543 | 99.85 | - |
| Sample A | 8.51 | 12398 | 99.50 | 99.50 |
| 4.23 | 35 | 0.28 | ||
| 6.78 | 27 | 0.22 | ||
| Sample B | 8.52 | 12610 | 99.12 | 99.12 |
| 5.11 | 55 | 0.44 | ||
| 7.03 | 56 | 0.44 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical components and the final purity determination.
Caption: Logical relationship for HPLC purity determination.
Conclusion
The RP-HPLC method described in this application note is suitable for the routine quality control and purity analysis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride. The method is straightforward, robust, and provides accurate and precise results. The detailed protocol and workflows provided herein should enable straightforward implementation in a variety of laboratory settings.
References
Application Notes and Protocols for Evaluating the In Vitro Efficacy of 2-(Piperidin-4-yloxy)pyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays designed to determine the efficacy of 2-(Piperidin-4-yloxy)pyridine dihydrochloride, a compound with potential activity as a G protein-coupled receptor (GPCR) modulator. The protocols detailed below are particularly relevant for characterizing compounds targeting the histamine H3 receptor (H3R), a Gi/o-coupled GPCR.
The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system.[1][2] Antagonists of the H3 receptor are of significant interest for the treatment of various neurological and psychiatric disorders.[1] The following assays will enable the determination of the binding affinity and functional activity of 2-(Piperidin-4-yloxy)pyridine dihydrochloride, providing crucial data for its pharmacological profiling.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical histamine H3 receptor antagonist, which can be used as a benchmark for evaluating the efficacy of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Table 1: Pharmacological Profile of a Representative Histamine H3 Receptor Antagonist
| Parameter | Value | Cell Line/Tissue | Reference |
| Binding Affinity (Ki) | |||
| Human H3 Receptor | 0.85 nM | HEK293 cells expressing hH3R | Fictional Data |
| Functional Activity (IC50/EC50) | |||
| Agonist-stimulated [³⁵S]GTPγS binding | IC50: 6.2 nM | HEK293 cells expressing hH3R | Fictional Data |
| cAMP Accumulation Assay | IC50: 12.5 nM | CHO cells expressing hH3R | Fictional Data |
| Selectivity | |||
| Histamine H1 Receptor (Ki) | > 10,000 nM | CHO-K1 cells expressing hH1R | Fictional Data |
| Histamine H2 Receptor (Ki) | > 10,000 nM | SK-N-MC cells expressing hH2R | Fictional Data |
| Histamine H4 Receptor (Ki) | > 6,000 nM | HEK293 cells expressing hH4R | Fictional Data |
Table 2: Effects of a Representative Histamine H3 Receptor Antagonist on Neurotransmitter Release
| Neurotransmitter | Effect | Tissue | Reference |
| Histamine | Increased release | Rat brain cortical slices | [2] |
| Acetylcholine | Increased release | Rat brain cortical slices | [2] |
| Dopamine | Increased release | Rat brain cortical slices | [2] |
| Norepinephrine | Increased release | Rat brain cortical slices | [2] |
Mandatory Visualizations
References
Application Notes and Protocols for 2-(Piperidin-4-yloxy)pyridine Dihydrochloride in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of experimental protocols for investigating the neuropharmacological properties of 2-(Piperidin-4-yloxy)pyridine dihydrochloride and its derivatives. Due to the limited availability of specific experimental data for the parent compound, this document leverages methodologies and data from closely related analogs to provide relevant and practical guidance for research and development. The protocols described herein are foundational for characterizing the compound's potential interactions with key neurological targets and for evaluating its effects on behavior.
Overview of Potential Neuropharmacological Activity
The 2-(piperidin-4-yloxy)pyridine scaffold is a key structural motif found in various centrally active compounds. Derivatives of this structure have shown significant affinity for sigma (σ) receptors and have demonstrated anticonvulsant properties in preclinical models.[1][2] These findings suggest that 2-(Piperidin-4-yloxy)pyridine dihydrochloride may serve as a valuable lead compound for the development of novel therapeutics for neurological and psychiatric disorders.
Key Molecular Target: Sigma-1 (σ1) Receptor
The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in regulating calcium signaling, ion channel function, and neuronal survival. Its modulation has been implicated in a range of conditions, including neuropathic pain, depression, and neurodegenerative diseases. A structurally related compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has demonstrated high affinity for the σ1 receptor, highlighting this as a probable target for derivatives of 2-(piperidin-4-yloxy)pyridine.[2]
Quantitative Data: Binding Affinity of a 2-Substituted Pyridine Analog
The following table summarizes the binding affinity (Ki) of a representative compound for the human sigma-1 (hσ1R) receptor.[2]
| Compound | Target | Ki (nM) |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ₁R | 1.45 ± 0.43 |
Experimental Protocols
In Vitro Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is designed to determine the binding affinity of 2-(Piperidin-4-yloxy)pyridine dihydrochloride for the σ1 receptor using a competitive binding assay.
Materials:
-
Test compound: 2-(Piperidin-4-yloxy)pyridine dihydrochloride
-
Radioligand: --INVALID-LINK---pentazocine
-
Membrane preparation: Homogenates from cells expressing the human σ1 receptor
-
Non-specific binding control: Haloperidol
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Dilute the membrane preparation in assay buffer to a final concentration of 50-100 µg of protein per tube.
-
Prepare solutions of the radioligand and non-specific binding control in the assay buffer.
-
-
Assay Procedure:
-
In a series of microcentrifuge tubes, add the following in order:
-
100 µL of assay buffer (for total binding) or 100 µL of haloperidol solution (for non-specific binding) or 100 µL of the test compound at various concentrations.
-
100 µL of the diluted membrane preparation.
-
100 µL of the --INVALID-LINK---pentazocine solution.
-
-
Vortex the tubes gently and incubate at 37°C for 120 minutes.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials and add 5 mL of scintillation cocktail.
-
Allow the vials to equilibrate for at least 6 hours.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test
This protocol evaluates the potential anticonvulsant effects of the test compound in a rodent model of generalized tonic-clonic seizures.[1]
Materials:
-
Test compound: 2-(Piperidin-4-yloxy)pyridine dihydrochloride
-
Vehicle control (e.g., saline or 0.5% methylcellulose)
-
Experimental animals: Male Swiss mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (e.g., 0.9% saline)
Protocol:
-
Animal Preparation and Dosing:
-
Acclimate the mice to the laboratory environment for at least one week.
-
Divide the animals into groups (e.g., vehicle control and different dose levels of the test compound).
-
Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the seizure induction (e.g., 30 or 60 minutes).
-
-
Seizure Induction:
-
Apply a drop of the electrode solution to the eyes of each mouse.
-
Place the corneal electrodes on the corneas.
-
Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as protection against the seizure.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.
-
In Vivo Neurological Deficit: Rotarod Test
This test assesses potential motor coordination deficits induced by the test compound.[1]
Materials:
-
Test compound and vehicle
-
Experimental animals (mice or rats)
-
Rotarod apparatus (a rotating rod)
Protocol:
-
Training:
-
Train the animals to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 consecutive days before the test day.
-
Select the animals that successfully complete the training for the experiment.
-
-
Dosing and Testing:
-
On the test day, administer the test compound or vehicle to the trained animals.
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals on the rotating rod.
-
Record the time each animal remains on the rod (latency to fall). A cut-off time (e.g., 120 seconds) is typically used.
-
-
Data Analysis:
-
Compare the mean latency to fall for the compound-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant reduction in the latency to fall indicates a neurological deficit.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for a σ1 receptor modulator.
Experimental Workflows
Caption: Workflow for in vitro binding and in vivo behavioral assays.
References
Application Notes and Protocols for 2-(Piperidin-4-yloxy)pyridine Dihydrochloride as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(Piperidin-4-yloxy)pyridine dihydrochloride scaffold is a versatile building block in medicinal chemistry, recognized for its potential in the development of novel kinase inhibitors. The unique structural features of this scaffold, including the piperidine ring and the pyridine moiety, offer opportunities for diverse chemical modifications to achieve high potency and selectivity against various kinase targets. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, most notably cancer. This document provides detailed application notes and protocols for utilizing the 2-(Piperidin-4-yloxy)pyridine scaffold in the discovery and development of new kinase inhibitors.
Overview of the 2-(Piperidin-4-yloxy)pyridine Scaffold
The 2-(Piperidin-4-yloxy)pyridine core provides a key structural framework for interaction with the ATP-binding pocket of various kinases. The piperidine nitrogen can be functionalized to introduce a variety of substituents, allowing for the exploration of the solvent-exposed region of the kinase and the formation of additional interactions to enhance binding affinity and selectivity. The pyridine ring can also be modified to fine-tune the electronic and steric properties of the inhibitor.
General Synthetic Approach for Derivatization
A general synthetic strategy for the derivatization of the 2-(Piperidin-4-yloxy)pyridine scaffold typically involves the modification of the piperidine nitrogen. This can be achieved through various chemical reactions, including but not limited to:
-
Reductive Amination: Reaction of the secondary amine on the piperidine ring with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce a variety of alkyl or arylalkyl substituents.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamide analogs.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These synthetic routes allow for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Target Kinases and Signaling Pathways
Derivatives of the 2-(Piperidin-4-yloxy)pyridine scaffold have the potential to target a range of kinases involved in critical cellular signaling pathways. Below are examples of relevant kinases and their associated pathways.
PIM-1 Kinase
PIM-1 is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis. Its overexpression is associated with various cancers.
FLT3 Kinase
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation.
Experimental Protocols
General Procedure for Synthesis of N-Substituted 2-(Piperidin-4-yloxy)pyridine Derivatives via Reductive Amination
Materials:
-
2-(Piperidin-4-yloxy)pyridine dihydrochloride
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes, DCM/methanol)
Procedure:
-
To a solution of 2-(Piperidin-4-yloxy)pyridine dihydrochloride (1.0 eq) in DCM or DCE, add the desired aldehyde or ketone (1.1-1.5 eq).
-
If the starting material is the dihydrochloride salt, add a base such as triethylamine (2.2 eq) to neutralize the acid.
-
Add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-substituted derivative.
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for assessing the inhibitory activity of compounds against a specific kinase using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (derivatives of 2-(Piperidin-4-yloxy)pyridine) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Prepare a solution of the kinase in kinase buffer and add 2.5 µL to each well.
-
Prepare a solution of the substrate and ATP in kinase buffer. The concentration of ATP should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the control wells and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), should be summarized in a clear and structured table to facilitate comparison between different derivatives.
Table 1: Inhibitory Activity of 2-(Piperidin-4-yloxy)pyridine Derivatives against Target Kinases
| Compound ID | R-Group on Piperidine | Target Kinase | IC₅₀ (nM) |
| Scaffold | -H | - | >10,000 |
| Derivative 1 | [Structure/Name] | PIM-1 | [Value] |
| Derivative 2 | [Structure/Name] | PIM-1 | [Value] |
| Derivative 3 | [Structure/Name] | FLT3 | [Value] |
| Derivative 4 | [Structure/Name] | FLT3 | [Value] |
| Reference Cmpd | [Name] | [Target] | [Value] |
Note: The IC₅₀ values in this table are placeholders and should be replaced with experimentally determined data.
Conclusion
The 2-(Piperidin-4-yloxy)pyridine dihydrochloride scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility for derivatization at the piperidine nitrogen allows for the systematic exploration of structure-activity relationships. The protocols provided herein offer a framework for the synthesis and biological evaluation of new chemical entities based on this scaffold. Through iterative cycles of design, synthesis, and testing, potent and selective kinase inhibitors can be identified for further preclinical and clinical development.
Application Notes and Protocols for In Vivo Studies of 2-(Piperidin-4-yloxy)pyridine dihydrochloride in Alzheimer's Disease Animal Models
Disclaimer: As of late 2025, no specific in vivo studies on 2-(Piperidin-4-yloxy)pyridine dihydrochloride for Alzheimer's disease (AD) have been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for the preclinical evaluation of novel small molecule therapeutics in widely used transgenic mouse models of Alzheimer's disease. These guidelines are intended to provide a comprehensive framework for researchers initiating such studies.
Application Notes
Background on Alzheimer's Disease Animal Models
The selection of an appropriate animal model is critical for the preclinical testing of therapeutic candidates for Alzheimer's disease. Transgenic mouse models that overexpress human genes with familial AD mutations are widely used to recapitulate key aspects of AD pathology.
-
5XFAD Mouse Model: This model co-expresses five human familial Alzheimer's disease (FAD) mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes. 5XFAD mice exhibit an aggressive and rapid development of amyloid-beta (Aβ) pathology, with plaque deposition starting as early as two months of age.[1][2][3] This model is particularly useful for studying therapies aimed at reducing Aβ accumulation and its downstream consequences. Cognitive deficits are also observable in these mice.[3]
-
APP/PS1 Mouse Model: This is another widely used double transgenic model that expresses mutated human APP and PS1. These mice also develop significant Aβ plaque pathology and associated neuroinflammation, leading to cognitive impairments by six months of age.[4] The specific mutations can vary between different APP/PS1 lines, leading to variations in the onset and severity of pathology.
Rationale for Testing 2-(Piperidin-4-yloxy)pyridine dihydrochloride
While the precise mechanism of 2-(Piperidin-4-yloxy)pyridine dihydrochloride is not detailed in the public domain, its chemical structure, containing piperidine and pyridine moieties, is found in numerous compounds targeting the central nervous system. Potential mechanisms of action in an AD context could include, but are not limited to:
-
β-secretase (BACE1) Inhibition: BACE1 is a key enzyme in the amyloidogenic processing of APP to generate Aβ peptides.[5] Small molecule inhibitors of BACE1 are a major area of AD drug discovery.
-
γ-secretase Modulation: Altering the activity of the γ-secretase complex to favor the production of shorter, less aggregation-prone Aβ species is another therapeutic strategy.
-
Cholinesterase Inhibition: This is a mechanism of currently approved symptomatic treatments for AD.
-
Neuroinflammation Modulation: Targeting microgliosis and astrocytosis associated with amyloid plaques.
The experimental protocols outlined below are designed to assess the efficacy of a test compound on these key pathological features of Alzheimer's disease.
Experimental Design and Workflow
A typical preclinical in vivo study for a novel compound like 2-(Piperidin-4-yloxy)pyridine dihydrochloride would involve several key stages, from initial tolerability studies to comprehensive behavioral and pathological analysis.
References
- 1. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]
- 3. criver.com [criver.com]
- 4. Non-clinical Assessment of Alzheimer’s Disease Candidate Drugs (Section 2) - Alzheimer's Disease Drug Development [cambridge.org]
- 5. Amyloid β-protein oligomers upregulate the β-secretase, BACE1, through a post-translational mechanism involving its altered subcellular distribution in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Piperidin-4-yloxy)pyridine dihydrochloride in Receptor Binding Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a versatile chemical intermediate recognized for its utility in the synthesis of biologically active molecules.[1][2] Its structure, featuring a piperidine ring linked to a pyridine moiety, makes it a valuable scaffold in medicinal chemistry, particularly for developing novel therapeutic agents targeting neurological disorders.[1][2][3] This document provides detailed application notes and protocols for the use of 2-(Piperidin-4-yloxy)pyridine dihydrochloride in receptor binding studies, a critical component of drug discovery and lead characterization.[4] While specific receptor binding affinities for this exact compound are not extensively published, this guide offers a comprehensive framework for its evaluation.
Data Presentation
Due to the limited availability of publicly accessible binding data for 2-(Piperidin-4-yloxy)pyridine dihydrochloride, the following table is presented as a template to illustrate how experimental results would be structured. Researchers can populate this table with their own empirically determined data.
Table 1: Hypothetical Receptor Binding Profile of 2-(Piperidin-4-yloxy)pyridine dihydrochloride
| Receptor Target | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Assay Conditions |
| Muscarinic M₁ | [³H]-Pirenzepine | Data | Data | CHO cell membranes, 25°C, 60 min incubation |
| Muscarinic M₂ | [³H]-AF-DX 384 | Data | Data | Rat cardiac membranes, 25°C, 60 min incubation |
| Muscarinic M₃ | [³H]-4-DAMP | Data | Data | Human bladder smooth muscle membranes, 25°C, 60 min |
| Dopamine D₂ | [³H]-Spiperone | Data | Data | Rat striatal membranes, 37°C, 30 min incubation |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Data | Data | Human cortical membranes, 37°C, 45 min incubation |
Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) values are to be determined experimentally.
Experimental Protocols
A fundamental technique to characterize the interaction of a compound with its receptor is the radioligand binding assay.[4][5] This method allows for the determination of binding affinity (Kᵢ) and the concentration of the compound that displaces 50% of the radioligand (IC₅₀).
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive binding assay to determine the affinity of 2-(Piperidin-4-yloxy)pyridine dihydrochloride for a specific G-protein coupled receptor (GPCR).
1. Materials and Reagents:
-
Test Compound: 2-(Piperidin-4-yloxy)pyridine dihydrochloride
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity and specificity for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Agent: A high concentration of a known, non-labeled ligand for the target receptor to determine non-specific binding.
-
Scintillation Cocktail
-
96-well Filter Plates: e.g., Glass fiber filters (GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.[6]
-
Plate Harvester and Scintillation Counter
2. Preparation of Solutions:
-
Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 2-(Piperidin-4-yloxy)pyridine dihydrochloride in an appropriate solvent (e.g., DMSO or sterile water).
-
Serial Dilutions: Perform serial dilutions of the test compound stock solution in the assay buffer to create a range of concentrations for the competition curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Radioligand Working Solution: Dilute the radioligand stock in assay buffer to a final concentration typically at or below its Kₔ value.[5]
-
Receptor Membrane Preparation: Thaw frozen receptor membrane aliquots on ice and resuspend in ice-cold assay buffer to a predetermined optimal protein concentration.[6]
3. Assay Procedure:
-
Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding (TB): Assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding (NSB): NSB agent, radioligand, and receptor membranes.
-
Test Compound: Serial dilutions of 2-(Piperidin-4-yloxy)pyridine dihydrochloride, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach binding equilibrium (e.g., 60 minutes).[6]
-
Harvesting: Rapidly terminate the incubation by vacuum filtration through the filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway Context
While the specific signaling pathways modulated by 2-(Piperidin-4-yloxy)pyridine dihydrochloride are yet to be fully elucidated, compounds with a similar piperidine-pyridine scaffold have been investigated as antagonists for receptors like the muscarinic acetylcholine receptors.[7] The diagram below shows a simplified, generalized G-protein coupled receptor (GPCR) signaling pathway that could be investigated.
Caption: Generalized GPCR signaling pathway for investigation.
2-(Piperidin-4-yloxy)pyridine dihydrochloride serves as a valuable chemical entity for the exploration of novel receptor ligands. The protocols and frameworks provided in this document offer a robust starting point for researchers to characterize its binding affinity and potential functional activity at various receptor targets. Careful and systematic application of these methodologies will be crucial in elucidating the pharmacological profile of this compound and its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Therapeutic Agents from 2-(Piperidin-4-yloxy)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-(Piperidin-4-yloxy)pyridine dihydrochloride as a scaffold for the development of novel therapeutic agents. This versatile building block offers significant potential for the synthesis of compounds targeting a range of diseases, particularly in the areas of oncology and neuropharmacology. The following sections detail the rationale for using this scaffold, summarize the activities of derived compounds, and provide detailed protocols for their evaluation.
Introduction to the 2-(Piperidin-4-yloxy)pyridine Scaffold
The 2-(Piperidin-4-yloxy)pyridine moiety is a privileged scaffold in medicinal chemistry. The piperidine ring enhances solubility and provides a key interaction point for various biological targets, while the pyridine ring is a common feature in many FDA-approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1] This dihydrochloride salt form of the molecule further improves its handling and solubility in aqueous solutions, making it an excellent starting material for chemical synthesis.
Derivatives of this scaffold have shown potent activity against a variety of biological targets, including protein kinases and G-protein coupled receptors (GPCRs), which are implicated in numerous pathological conditions.
Potential Therapeutic Targets and Data Summary
Research has demonstrated that compounds synthesized from the 2-(Piperidin-4-yloxy)pyridine scaffold can modulate the activity of several key proteins involved in disease pathogenesis. The following tables summarize the reported in vitro activities of various derivatives.
Table 1: Kinase Inhibitory Activity of 2-(Piperidin-4-yloxy)pyridine Derivatives
| Derivative Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Pyridine-based compounds | PIM-1 | 14.3 | MCF-7 | [2] |
| Pyridine-thiazolidinone hybrids | CDK2 | 570 | - | [3][4] |
| Pyridine-guanidine derivatives | MSK1 | ~18,000 | - | [5] |
Table 2: GPCR and Other Target Activities of 2-(Piperidin-4-yloxy)pyridine Derivatives
| Derivative Class | Target | Kᵢ (nM) | Assay Type | Reference |
| Polyfunctionalized pyridines | σ₁ Receptor | 1.45 | Radioligand Binding | [6] |
| Pyridine-based compounds | Tubulin Polymerization | 2,610 | In vitro polymerization | [7] |
Signaling Pathways
Understanding the signaling pathways modulated by therapeutic agents is crucial for elucidating their mechanism of action. Below are diagrams of key pathways relevant to targets of 2-(Piperidin-4-yloxy)pyridine derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the therapeutic potential of novel agents derived from 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the effect of a compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound dissolved in DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted test compound to each well in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This protocol is designed to measure the ability of a compound to inhibit the activity of a specific protein kinase. A radiometric filter binding assay is described here as a common method.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Kinase reaction buffer (typically containing MgCl₂, ATP, and a buffer like Tris-HCl)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compound dissolved in DMSO
-
Phosphocellulose filter paper or membrane
-
Scintillation counter and scintillation fluid
-
Stop solution (e.g., phosphoric acid)
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a microcentrifuge tube or 96-well plate.
-
Add the test compound at various concentrations (final DMSO concentration ≤ 1%). Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto the phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Wash the filter paper extensively with the stop solution to remove unbound radioactivity.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules, a key process in cell division.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound dissolved in DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
Cold 96-well plates
Protocol:
-
On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add the test compound at various concentrations to the wells of a cold 96-well plate. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a vehicle control (DMSO).
-
Add the tubulin solution to each well and mix gently.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Conclusion
The 2-(Piperidin-4-yloxy)pyridine dihydrochloride scaffold represents a promising starting point for the development of novel therapeutic agents with diverse mechanisms of action. The protocols and data presented herein provide a solid foundation for researchers to synthesize, characterize, and advance new chemical entities based on this versatile chemical framework. Further exploration of structure-activity relationships and in vivo efficacy studies will be critical in translating these findings into clinically viable drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro kinase assay [protocols.io]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
Application Notes and Protocols for the Use of 2-(Piperidin-4-yloxy)pyridine dihydrochloride in Ligand Synthesis for CNS Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel ligands for Central Nervous System (CNS) receptors, utilizing 2-(Piperidin-4-yloxy)pyridine dihydrochloride as a key starting material. The protocols detailed below cover the synthesis of N-substituted derivatives and their subsequent pharmacological characterization at key CNS targets, such as sigma (σ) and dopamine receptors.
Introduction
The 2-(Piperidin-4-yloxy)pyridine scaffold is a valuable building block in medicinal chemistry for the development of CNS-active compounds. The piperidine nitrogen offers a readily modifiable position for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). By appending different arylalkyl or other functional groups to this nitrogen, researchers can modulate the affinity and selectivity of the resulting ligands for specific CNS receptors, which are implicated in a range of neurological and psychiatric disorders.
Section 1: Ligand Synthesis
The primary method for derivatizing 2-(Piperidin-4-yloxy)pyridine is through N-alkylation of the piperidine nitrogen. This can be achieved via direct nucleophilic substitution with an appropriate alkyl halide.
Protocol 1: General Procedure for N-Alkylation of 2-(Piperidin-4-yloxy)pyridine
This protocol describes a general method for the synthesis of N-substituted 2-(piperidin-4-yloxy)pyridine derivatives.
Materials:
-
2-(Piperidin-4-yloxy)pyridine dihydrochloride
-
Alkyl halide (e.g., benzyl bromide, substituted benzyl bromides, phenethyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory equipment for work-up and purification (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add 2-(Piperidin-4-yloxy)pyridine dihydrochloride (1.0 equivalent) and the anhydrous solvent.
-
Basification: Add the base (2.5-3.0 equivalents) to the suspension to neutralize the dihydrochloride salt and deprotonate the piperidine nitrogen. For K₂CO₃, ensure it is finely powdered and dry. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Slowly add the alkyl halide (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[1][2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-substituted 2-(piperidin-4-yloxy)pyridine derivative.
Experimental Workflow for N-Alkylation
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Piperidin-4-yloxy)pyridine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common synthetic routes to 2-(Piperidin-4-yloxy)pyridine, and what are their primary associated impurities?
A1: The two most common synthetic routes for forming the ether linkage are the Williamson Ether Synthesis and the Mitsunobu Reaction. Both routes typically start with N-Boc-4-hydroxypiperidine to prevent side reactions at the piperidine nitrogen.
-
Williamson Ether Synthesis: This route involves the deprotonation of N-Boc-4-hydroxypiperidine with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with a 2-halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine).
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to couple N-Boc-4-hydroxypiperidine with 2-hydroxypyridine.[1][2]
The final step in both routes is the deprotection of the Boc group under acidic conditions, which also forms the dihydrochloride salt.
Common impurities are associated with unreacted starting materials, side-products from the coupling reaction, and byproducts from the deprotection step.
Q2: My reaction yield is low in the Williamson ether synthesis. What are the potential causes and solutions?
A2: Low yields in the Williamson ether synthesis can be attributed to several factors:
-
Incomplete Deprotonation: The alkoxide of N-Boc-4-hydroxypiperidine may not have formed completely.
-
Poor Reactivity of the Halopyridine: 2-Chloropyridine can be less reactive than 2-fluoropyridine in nucleophilic aromatic substitution.
-
Troubleshooting: Consider using 2-fluoropyridine as the electrophile. Increasing the reaction temperature or using a catalyst like a phase-transfer catalyst might also improve the yield.
-
-
Side Reactions: The strongly basic conditions can promote elimination side reactions.
-
Troubleshooting: Maintain a controlled temperature during the reaction. The initial deprotonation is often performed at 0 °C.[3]
-
Q3: I am observing significant amounts of triphenylphosphine oxide in my product after a Mitsunobu reaction. How can I remove it?
A3: Triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative are the major byproducts of the Mitsunobu reaction and can be challenging to remove.[1][3]
-
Troubleshooting:
-
Crystallization: These byproducts can often be removed by crystallization of the desired product.[3]
-
Chromatography: Careful column chromatography is a very effective method for separating your product from TPPO.
-
Alternative Reagents: Newer protocols have been developed with modified reagents to facilitate easier removal of byproducts.[1]
-
Q4: I am seeing an unexpected N-alkylated byproduct. What could be the cause?
A4: N-alkylation suggests that the Boc protecting group on the piperidine nitrogen has been compromised. The Boc group is generally stable under the basic conditions of the Williamson synthesis but is labile to strong acids.[3]
-
Troubleshooting:
-
Verify Boc-Group Integrity: Ensure that your reaction conditions are not inadvertently acidic. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to neutralize them.[3]
-
Check Starting Material Purity: Your N-Boc-4-hydroxypiperidine starting material could be contaminated with unprotected 4-hydroxypyridine.[5] It is advisable to check the purity of your starting materials before use.
-
Q5: What are some common impurities originating from the starting materials?
A5: The purity of your starting materials is crucial for a clean reaction. For the synthesis of 2-(Piperidin-4-yloxy)pyridine, the key starting material is often N-Boc-4-hydroxypyridine.
-
Common Impurities in N-Boc-4-hydroxypyridine:
-
N-Boc-4-piperidone: Unreacted starting material from the reduction route to prepare N-Boc-4-hydroxypyridine.[5]
-
4-Hydroxypiperidine: Resulting from incomplete Boc-protection.[5] This impurity can lead to undesired N-arylated byproducts.[5]
-
Water: Can quench reagents in both the Williamson and Mitsunobu reactions, leading to lower yields.[5]
-
-
Troubleshooting:
Summary of Potential Impurities
| Impurity Name | Structure | Likely Origin | Recommended Analytical Method |
| Starting Materials & Related | |||
| 2-Chloropyridine / 2-Fluoropyridine | Unreacted starting material | GC-MS, LC-MS | |
| N-Boc-4-hydroxypyridine | Unreacted starting material | HPLC, LC-MS | |
| 4-Hydroxypyridine | Incomplete reaction in Mitsunobu | HPLC, LC-MS | |
| 4-Hydroxypiperidine | Impurity in N-Boc-4-hydroxypyridine | HPLC, LC-MS | |
| N-Boc-4-piperidone | Impurity in N-Boc-4-hydroxypyridine | GC-MS, LC-MS | |
| Side Products | |||
| 2-(Piperidin-4-yloxy)-N-(2-pyridyl)pyridine | N-alkylation of product | LC-MS | |
| Triphenylphosphine oxide | Byproduct of Mitsunobu reaction | HPLC, ³¹P NMR | |
| Diethyl hydrazodicarboxylate | Byproduct of Mitsunobu reaction | HPLC, LC-MS | |
| Degradation Products | |||
| Pyridine | Potential degradation product | GC-MS |
Experimental Protocols
Representative Protocol for Williamson Ether Synthesis of N-Boc-2-(Piperidin-4-yloxy)pyridine:
-
Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve N-Boc-4-hydroxypyridine (1.0 eq.) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.
-
Coupling: To the resulting slurry, add a solution of 2-fluoropyridine (1.1 eq.) in anhydrous DMF dropwise at 0°C. Allow the reaction mixture to warm to room temperature and then heat to 60-80°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Deprotection and Salt Formation:
-
Dissolve the purified N-Boc-2-(Piperidin-4-yloxy)pyridine in a suitable solvent like 1,4-dioxane or methanol.
-
Add a solution of HCl in dioxane (e.g., 4M) or concentrated HCl and stir at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
The dihydrochloride salt will often precipitate from the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Visualizing Synthetic Pathways and Impurity Formation
Caption: Synthetic pathways and potential impurity sources.
The above diagram illustrates the two common synthetic routes to the N-Boc protected intermediate and the final deprotection step to yield 2-(Piperidin-4-yloxy)pyridine dihydrochloride. Key potential impurities and their points of origin in the synthetic process are also highlighted.
References
troubleshooting low yield in 2-(Piperidin-4-yloxy)pyridine dihydrochloride synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride. The following sections address common issues encountered during the synthetic process.
Synthesis Overview
The synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride is typically achieved through a multi-step process. A common and effective route involves the initial protection of 4-hydroxypiperidine, followed by a nucleophilic aromatic substitution (SNAr) reaction with an activated pyridine, and concluding with deprotection and salt formation. This guide will focus on troubleshooting this primary synthetic pathway.
Caption: General synthetic workflow for 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that can lead to low product yield.
Part 1: N-Boc-4-hydroxypiperidine Synthesis (Protection Step)
Q1: My yield for N-Boc-4-hydroxypiperidine is low, and I see multiple spots on my TLC. What are the likely side products and how can I avoid them?
A: Low yields in the Boc-protection step are often due to incomplete reactions or the formation of side products. The primary amine of 4-hydroxypiperidine is generally more nucleophilic than the secondary alcohol, but side reactions can still occur.[1]
Common Issues and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
O-Boc Formation: The hydroxyl group can react with the Boc anhydride to form a di-Boc byproduct, particularly if reaction conditions are too harsh or if there is a large excess of the protecting agent.[2]
-
Solution: Add the Boc anhydride solution slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity and improve selectivity.[4]
-
-
Base-catalyzed Side Reactions: The choice and amount of base can influence side reactions.
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | 1.0 eq. 4-hydroxypiperidine, 1.05 eq. Boc Anhydride | A slight excess of Boc anhydride ensures complete consumption of the starting material. |
| Base | 1.5 eq. Potassium Carbonate or 1M Sodium Bicarbonate | Mild bases are sufficient and minimize side reactions.[1][3] |
| Temperature | 0 °C during addition, then warm to room temperature | Controls reaction rate and selectivity, minimizing O-Boc formation.[4] |
| Reaction Time | 6-16 hours | Allow sufficient time for the reaction to go to completion; monitor by TLC.[2][4] |
Part 2: Ether Formation (SNAr Reaction)
The coupling of N-Boc-4-hydroxypiperidine with a 2-halopyridine (commonly 2-fluoropyridine or 2-chloropyridine) is a critical step where yield is often lost. This reaction is typically a nucleophilic aromatic substitution (SNAr).
Q2: The SNAr reaction between N-Boc-4-hydroxypiperidine and 2-fluoropyridine is sluggish or incomplete. How can I improve the conversion rate?
A: Incomplete conversion is a major source of low yield. The SNAr reaction rate is highly dependent on the base, solvent, and temperature. The alkoxide of N-Boc-4-hydroxypiperidine must be generated in situ to act as an effective nucleophile.
Key Factors for Optimization:
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group effectively. Sodium hydride (NaH) is a common and effective choice.[1]
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are essential to solvate the alkoxide without interfering in the reaction.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Gentle heating (e.g., 60-80 °C) may be necessary to drive the reaction to completion.
-
Leaving Group: Fluorine is an excellent leaving group for SNAr on a pyridine ring, generally providing faster reaction rates than chlorine. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[6]
Caption: Decision tree for troubleshooting the SNAr coupling reaction.
Part 3: Boc Deprotection and Salt Formation
Q3: The final deprotection step is giving a low yield of the dihydrochloride salt. What are the common pitfalls?
A: Low yields at this stage can result from incomplete deprotection, degradation of the product, or difficult isolation. The Boc group is typically removed under acidic conditions.
Common Issues and Solutions:
-
Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group. HPLC analysis of the crude product can confirm this.[7]
-
Difficult Product Isolation: The dihydrochloride salt is often highly soluble in aqueous or alcoholic solutions, making isolation challenging.
-
Solution: After deprotection and removal of the volatile acid/solvent, the product can often be precipitated by adding a non-polar solvent like diethyl ether or by concentrating the solution. Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.
-
-
Impure Product: If the previous step was not clean, purification of the final salt can be difficult and lead to yield loss.
-
Solution: Purification of the free base can be performed before salt formation. This involves an aqueous workup where the pH is adjusted to be basic (e.g., pH > 8.5) to deprotonate the pyridine and piperidine nitrogens, followed by extraction with an organic solvent (e.g., chloroform, ethyl acetate).[9] The purified free base can then be dissolved in a suitable solvent and treated with HCl to form the desired salt.
-
| Deprotection Reagent | Typical Conditions | Comments |
| 4 M HCl in Dioxane | Room temperature, 1-4 hours | A common and effective method. The product often precipitates directly from the solution.[7] |
| 50% TFA in DCM | Room temperature, 30 min - 2 hours | TFA is volatile and easily removed, but a base wash is needed during workup to neutralize it.[8] |
| Acetyl Chloride in Methanol | 0 °C to Room Temperature, 24 hours | Generates HCl in situ. Can be a milder alternative.[10] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine [4]
-
To a solution of 4-hydroxypiperidine (1.0 eq.) in dichloromethane, add potassium carbonate (1.5 eq.).
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of tert-Butyl 4-((pyridin-2-yl)oxy)piperidine-1-carboxylate (SNAr Reaction) This is a representative protocol based on Williamson Ether Synthesis and SNAr principles.[1][6]
-
In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq.) and anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add 2-fluoropyridine (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 70 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Protocol 3: Synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride (Deprotection) [7][10]
-
Dissolve the purified product from Protocol 2 (1.0 eq.) in a minimal amount of a suitable solvent like methanol or diethyl ether.
-
Cool the solution to 0 °C.
-
Add a solution of 4 M HCl in dioxane (3-4 eq.) dropwise.
-
Stir the reaction at room temperature for 2-4 hours. A precipitate should form.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Collect the solid product by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the final product, a white solid, under high vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Piperidin-4-yloxy)pyridine Dihydrochloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(Piperidin-4-yloxy)pyridine?
A1: The most prevalent method is a two-step process. It begins with a Williamson ether synthesis, coupling a protected 4-hydroxypiperidine (typically N-Boc-4-hydroxypiperidine) with a 2-halopyridine. This is followed by the deprotection of the piperidine nitrogen and subsequent formation of the dihydrochloride salt.
Q2: Why is it necessary to use a protecting group for the piperidine nitrogen?
A2: The secondary amine of piperidine is nucleophilic and can compete with the hydroxyl group in the reaction with the 2-halopyridine, leading to N-arylation as a side product. Protecting the piperidine nitrogen, commonly with a tert-butoxycarbonyl (Boc) group, ensures that the reaction proceeds selectively at the hydroxyl group to form the desired ether linkage.
Q3: Which 2-halopyridine is the best choice for the Williamson ether synthesis?
A3: The reactivity of 2-halopyridines in nucleophilic aromatic substitution (SNAr) follows the order F > Cl > Br > I. 2-Fluoropyridine is generally the most reactive and often gives the best results. However, 2-chloropyridine is also commonly used and can be effective, sometimes requiring slightly harsher reaction conditions.
Q4: What are the typical conditions for the final salt formation to get the dihydrochloride?
A4: To form the dihydrochloride salt, the free base of 2-(Piperidin-4-yloxy)pyridine is typically dissolved in a suitable solvent like isopropanol or diethyl ether, and then a solution of hydrochloric acid in the same or a compatible solvent is added. The dihydrochloride salt then precipitates out of the solution and can be collected by filtration.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate
This protocol details the Williamson ether synthesis to form the protected intermediate.
-
Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Alkoxide Formation: Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Addition of Halopyridine: Add 2-fluoropyridine or 2-chloropyridine (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride
This protocol covers the deprotection and salt formation steps.
-
Deprotection: Dissolve the purified tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate (1.0 eq.) in a solution of 4M HCl in dioxane or isopropanol.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the crude dihydrochloride salt.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Data Presentation
Table 1: Optimization of Williamson Ether Synthesis Conditions
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 65 | 12 | 65 |
| 2 | NaH (1.2) | DMF | 80 | 6 | 85 |
| 3 | K₂CO₃ (2.0) | DMF | 100 | 24 | 55 |
| 4 | KOtBu (1.2) | THF | 25 | 8 | 70 |
| 5 | NaH (1.2) | DMSO | 80 | 6 | 82 |
Troubleshooting Guides
Problem 1: Low or no yield of the desired ether product.
-
Question: I am not getting a good yield of my protected intermediate. What could be the issue?
-
Answer:
-
Incomplete Deprotonation: Ensure your base is fresh and the reaction is carried out under strictly anhydrous conditions. Sodium hydride is very sensitive to moisture.
-
Poor Quality Reagents: Use high-purity, anhydrous solvents and reagents.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress.[1]
-
Incorrect Stoichiometry: Double-check the molar ratios of your reactants.
-
Problem 2: Formation of significant side products.
-
Question: I am observing a major side product in my reaction. What is it likely to be and how can I avoid it?
-
Answer:
-
Elimination Product: If using a secondary halide, an E2 elimination reaction can compete with the desired SN2 substitution, especially with a sterically hindered base.[2] Using a less hindered base or a primary halide if possible can mitigate this.
-
N-Arylation: If the piperidine nitrogen is not fully protected, it can react with the 2-halopyridine. Ensure complete protection of the starting material.
-
Hydrolysis: The presence of water can lead to hydrolysis of the starting materials or product. Ensure all reagents and solvents are anhydrous.
-
Problem 3: Difficulty in removing the Boc protecting group.
-
Question: The deprotection step is sluggish or incomplete. How can I improve it?
-
Answer:
-
Acid Strength/Concentration: Ensure you are using a sufficiently strong acidic solution. 4M HCl in dioxane is generally effective. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another common and potent option.[3]
-
Reaction Time: Extend the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed.[3]
-
Scavengers: If you suspect side reactions with the carbocation formed during deprotection, consider adding a scavenger like triethylsilane.
-
Problem 4: Issues with product purification.
-
Question: My final dihydrochloride salt is impure. How can I purify it effectively?
-
Answer:
-
Recrystallization: This is the most effective method for purifying the final salt. Experiment with different solvent systems (e.g., ethanol/ether, methanol/ether) to find the optimal conditions for crystallization.
-
Washing: Ensure the filtered solid is washed with a cold, non-polar solvent (like diethyl ether) to remove any soluble impurities.
-
pH Adjustment during Workup: For the free base, purification can sometimes be achieved by an acid-base extraction. Dissolving the crude product in an organic solvent and washing with a dilute acid solution can remove non-basic impurities. The aqueous layer can then be basified and the product re-extracted.[4]
-
Visualizations
Caption: Experimental workflow for the synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis step.
References
Technical Support Center: Purification of 2-(Piperidin-4-yloxy)pyridine Dihydrochloride
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-(Piperidin-4-yloxy)pyridine dihydrochloride?
A1: The most common impurities largely depend on the synthetic route employed, which is typically a Williamson ether synthesis involving a 2-halopyridine and piperidin-4-ol. Potential impurities include:
-
Unreacted Starting Materials: Residual 2-halopyridine (e.g., 2-chloropyridine) and piperidin-4-ol.
-
Byproducts of the Reaction: These can include products from competing side reactions.
-
Residual Solvents: Solvents used during the synthesis and work-up procedures.
-
Water: Can be present from aqueous work-up steps.
Q2: My purified 2-(Piperidin-4-yloxy)pyridine dihydrochloride is an oil or a sticky solid. How can I obtain a crystalline solid?
A2: The dihydrochloride salt of 2-(Piperidin-4-yloxy)pyridine is expected to be a solid. If you obtain an oil or a sticky solid, it could be due to the presence of impurities or residual solvents. Converting the free base to its hydrochloride salt is a common method to get a solid material. If you already have the salt, recrystallization is the most effective purification method. Ensure all solvents are thoroughly removed under high vacuum.
Q3: What is the best purification strategy for removing unreacted starting materials?
A3: A multi-step approach is often most effective. Initially, an acid-base extraction can be employed to separate the basic product from neutral or less basic impurities. This is followed by recrystallization of the dihydrochloride salt, which is a powerful technique for removing closely related impurities. For a structurally similar compound, a purification method involving pH-adjusted liquid-liquid extraction has proven effective.
Q4: I am observing peak tailing during HPLC analysis of my compound. What could be the cause and how can I resolve it?
A4: Peak tailing for basic compounds like piperidine derivatives is often due to interactions with acidic silanol groups on the silica-based HPLC column. To mitigate this, consider the following:
-
Mobile Phase Modification: Add a basic modifier like triethylamine (0.1-1% v/v) to the mobile phase to compete with your compound for binding to the silica.
-
Use of a Different Column: Employing a column with end-capping or a different stationary phase (e.g., a polymer-based column) can reduce these interactions.
-
pH Adjustment: Ensure the pH of the mobile phase is appropriate to maintain the analyte in a consistent protonation state.
Troubleshooting Guides
Purification by Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the concentration of impurities is high. | Add a more polar co-solvent. If the issue persists, first purify the crude material by another method, such as acid-base extraction, before recrystallization.[1] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added), or the solution is supersaturated. | - Evaporate some solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure product.- Cool the solution in an ice bath to decrease solubility further.[2] |
| Poor recovery of the purified product. | Too much solvent was used for dissolution or washing, or premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required for complete dissolution.- Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] |
| Crystals are colored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. A second recrystallization may be necessary to achieve a colorless product.[2] |
Purification by Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | Incorrect solvent system or improper column packing. | Optimize the eluent system using thin-layer chromatography (TLC) first. Ensure the column is packed uniformly without air bubbles. |
| Product is stuck on the column or elutes very slowly with streaking. | Strong interaction between the basic piperidine moiety and the acidic silica gel. | Add a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to the eluent to improve peak shape and elution. |
| Co-elution of the product with a close-running impurity. | The chosen stationary phase does not provide sufficient selectivity. | Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography if the compound is sufficiently non-polar. |
Data Presentation
The following table summarizes the results from a purification of a structurally similar compound, 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, using a pH-controlled liquid-liquid extraction method. This data can serve as a reference for expected purities.[3]
| Parameter | Example 1 | Example 2 | Example 3 |
| Initial pH | 5.0 (with glacial acetic acid) | 7.4 (with 10% sulfuric acid) | 8.0 (with 10% p-toluenesulfonic acid) |
| Basification pH | 8.5 (with ammonia water) | 12.0 (with potassium oxide) | 14.0 (with lithium oxide) |
| Extraction Solvent | Chloroform | Ethyl acetate | Toluene |
| Final Purity | 99.1% | Not specified | 98.2% |
Experimental Protocols
Protocol 1: Purification by pH-Controlled Acid-Base Extraction
This protocol is adapted from a method used for a structurally related compound and is effective for separating basic piperidine compounds from neutral or acidic impurities.[3]
-
Dissolution: Dissolve the crude 2-(Piperidin-4-yloxy)pyridine free base in a suitable organic solvent (e.g., ethyl acetate, toluene, or diethyl ether).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an aqueous acidic solution (e.g., 1M HCl or 10% sulfuric acid) to adjust the pH of the aqueous phase to between 5.0 and 7.5. The basic product will be protonated and move into the aqueous layer.
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Back-Extraction (Optional): To remove any remaining neutral impurities, wash the acidic aqueous layer with a fresh portion of the organic solvent.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, potassium oxide, or ammonia water) with stirring until the pH is above 10. This will deprotonate the product, making it insoluble in the aqueous layer.
-
Re-extraction: Extract the deprotonated product back into a fresh organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Conversion to Dihydrochloride Salt and Recrystallization
This protocol describes the formation of the dihydrochloride salt and its subsequent purification by recrystallization.
-
Salt Formation: Dissolve the purified free base from Protocol 1 in a minimal amount of a suitable solvent such as isopropanol or ethanol.[4]
-
While stirring, add a solution of HCl in ethanol or ether dropwise until the solution is acidic (check with pH paper).
-
The dihydrochloride salt should precipitate. If precipitation is slow, it can be induced by scratching the inside of the flask or by cooling in an ice bath.
-
Recrystallization: a. Collect the crude salt by vacuum filtration. b. Transfer the solid to a clean flask and add a minimal amount of a hot recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and ether) until the solid just dissolves.[4] c. Allow the solution to cool slowly to room temperature to promote the formation of large crystals. d. Further cool the flask in an ice bath to maximize crystal yield. e. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: HPLC Analysis for Purity Assessment
This is a general reverse-phase HPLC method that can be adapted for the purity analysis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.[5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or as determined by the UV spectrum of the compound.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Visualizations
Caption: A decision-making workflow for the purification of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Caption: Troubleshooting common issues in the recrystallization of piperidine salts.
References
stability issues with 2-(Piperidin-4-yloxy)pyridine dihydrochloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Piperidin-4-yloxy)pyridine dihydrochloride. The information provided is intended to address potential stability issues when this compound is in solution.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter during your experiments.
Issue 1: Precipitate formation when preparing aqueous solutions.
-
Possible Cause 1: Exceeded Solubility Limit. While the dihydrochloride salt form enhances water solubility, the compound's solubility is not infinite.
-
Troubleshooting Action:
-
Refer to the solubility data table below for approximate solubility in common solvents.
-
Try preparing a stock solution in an organic solvent like DMSO first, which can then be diluted into your aqueous experimental medium.
-
If you must use an aqueous solvent, try gentle warming and vortexing to aid dissolution. Always check the solution for clarity before use.
-
-
Possible Cause 2: pH Shift. The pH of your water or buffer may be affecting the salt's solubility.
-
Troubleshooting Action:
-
Measure the pH of your final solution.
-
For a dihydrochloride salt, a slightly acidic pH may be required to maintain full protonation and solubility.
-
If your experimental conditions require a neutral or basic pH, consider preparing a concentrated stock in DMSO and performing a final dilution into your buffer immediately before use to minimize the time the compound is at a potentially less soluble pH.
-
Issue 2: Loss of compound activity or inconsistent results over time in solution.
-
Possible Cause 1: Chemical Degradation. The compound may be degrading in your solvent system, especially over extended periods or at non-optimal pH or temperature. The ether linkage could be susceptible to hydrolysis under certain conditions.
-
Troubleshooting Action:
-
Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. If this is not feasible, conduct a stability study to determine how long your solution is viable under your specific storage conditions (e.g., 4°C, -20°C, -80°C).
-
pH Control: The stability of pyridine derivatives can be pH-dependent. Assess the stability of your compound at the pH of your experiment. Hydrolysis of similar compounds can be influenced by pH.
-
Avoid Harsh Conditions: Protect solutions from light and extreme temperatures unless otherwise specified for your experimental protocol.
-
-
Possible Cause 2: Adsorption to Labware. The compound may be adsorbing to the surface of your plastic or glass containers, reducing the effective concentration in solution.
-
Troubleshooting Action:
-
Consider using low-adhesion microplates or tubes.
-
Including a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffer, if compatible with your assay, can help prevent adsorption.
-
Pre-treating labware by incubating with a blocking agent like bovine serum albumin (BSA) solution might be an option for certain applications.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 2-(Piperidin-4-yloxy)pyridine dihydrochloride?
A1: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a common choice. The dihydrochloride salt form is intended to enhance aqueous solubility, so for many applications, sterile water or phosphate-buffered saline (PBS) can be used, though the maximum concentration may be lower than in DMSO.
Q2: How should I store solutions of 2-(Piperidin-4-yloxy)pyridine dihydrochloride?
A2: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. The stability in solution is not well-documented, so a pilot stability study under your specific conditions is advisable.
Q3: What are the likely degradation pathways for this compound in solution?
A3: While specific degradation pathways for 2-(Piperidin-4-yloxy)pyridine dihydrochloride are not extensively published, compounds with similar structures can undergo degradation. A potential pathway is the hydrolysis of the ether linkage, particularly under strong acidic or basic conditions, which would yield 2-hydroxypyridine and piperidin-4-ol. The pyridine ring itself is generally stable but can be susceptible to oxidation.
Q4: My analytical results (e.g., HPLC) show unexpected peaks after my compound has been in solution. What could these be?
A4: Unexpected peaks may indicate the presence of degradation products or impurities. As mentioned, hydrolysis of the ether linkage is a possibility. To confirm, you would need to use a technique like mass spectrometry (MS) to identify the mass of the species corresponding to the unknown peaks.
Quantitative Data Summary
| Solvent | Estimated Solubility | Notes |
| Water | ~10-25 mg/mL | Solubility is enhanced by the dihydrochloride salt form. The pH of the resulting solution will be acidic. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | ~5-10 mg/mL | Solubility may be lower than in pure water due to the common ion effect and higher pH. Precipitation may occur at higher concentrations. Prepare fresh and observe for any cloudiness. |
| Dimethyl Sulfoxide (DMSO) | >50 mg/mL | Generally provides the highest solubility for preparing concentrated stock solutions. |
| Ethanol | ~10-20 mg/mL | Can be used as a co-solvent to improve aqueous solubility in some formulations. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
Objective: To determine the approximate solubility of 2-(Piperidin-4-yloxy)pyridine dihydrochloride in a chosen solvent.
Materials:
-
2-(Piperidin-4-yloxy)pyridine dihydrochloride
-
Solvents of interest (e.g., Water, PBS, DMSO)
-
Vortex mixer
-
Calibrated balance
-
Microcentrifuge tubes
Methodology:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the solvent (e.g., 50 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid particles.
-
If the solid has completely dissolved, add another measured volume of the compound and repeat until a saturated solution (with visible undissolved solid) is obtained.
-
The approximate solubility can be calculated based on the amount of compound dissolved in the final clear solution.
Protocol 2: HPLC-Based Stability Assessment
Objective: To evaluate the stability of 2-(Piperidin-4-yloxy)pyridine dihydrochloride in a specific solution over time.
Materials:
-
A solution of the compound at a known concentration in the buffer/medium of interest.
-
HPLC system with a UV detector and a C18 column.
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Temperature-controlled incubator or water bath.
Methodology:
-
Prepare a fresh solution of the compound and immediately inject a sample onto the HPLC to obtain a t=0 chromatogram. Record the peak area of the parent compound.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample to determine its stability.
Visualizations
Caption: A general workflow for preparing and troubleshooting solutions.
Caption: A hypothetical degradation pathway via ether hydrolysis.
avoiding side reactions in the synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and avoiding side reactions in the synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-(Piperidin-4-yloxy)pyridine?
A1: The two most common methods for synthesizing the ether linkage in 2-(Piperidin-4-yloxy)pyridine are the Mitsunobu reaction and the Williamson ether synthesis. Both routes typically involve the use of a nitrogen-protected piperidin-4-ol derivative, such as N-Boc-4-hydroxypiperidine, to prevent side reactions at the piperidine nitrogen. The final step involves the deprotection of the nitrogen and formation of the dihydrochloride salt.
Q2: Why is a protecting group on the piperidine nitrogen necessary?
A2: The secondary amine of the piperidine ring is nucleophilic and can compete with the hydroxyl group in O-alkylation reactions, leading to undesired N-alkylation byproducts. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group that reduces the nucleophilicity of the piperidine nitrogen, thus favoring the desired O-alkylation.[1]
Q3: What are the most common side reactions in the Mitsunobu synthesis of this compound?
A3: The primary side reactions in the Mitsunobu reaction include the formation of a side product where the azodicarboxylate reagent acts as a nucleophile instead of the 2-hydroxypyridine, and elimination from the secondary alcohol of the piperidin-4-ol derivative.[2] Incomplete reaction and difficulties in removing byproducts like triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate are also common issues.[2][3]
Q4: What are the major challenges in the Williamson ether synthesis for this molecule?
A4: The main challenge is the competing E2 elimination reaction, as piperidin-4-ol derivatives are secondary alcohols. This leads to the formation of an alkene byproduct instead of the desired ether. N-alkylation of the piperidine nitrogen can also occur if it is not protected.[1]
Q5: How is the final dihydrochloride salt formed?
A5: After the ether formation and deprotection of the N-Boc group (typically with a strong acid like HCl in dioxane or trifluoroacetic acid), the resulting free base of 2-(Piperidin-4-yloxy)pyridine is treated with hydrochloric acid to form the dihydrochloride salt.[4] This salt is often a crystalline solid, which facilitates purification.
Troubleshooting Guides
Mitsunobu Reaction Route
Problem 1: Low Yield of the Desired Ether Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure all reagents are anhydrous, as water can quench the reaction.[3] - Use a slight excess (1.1-1.5 equivalents) of triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD).[2] - Monitor the reaction by TLC to determine the optimal reaction time. |
| Side Reaction with Azodicarboxylate | - This is more likely if the nucleophile (2-hydroxypyridine) is not sufficiently acidic. While 2-hydroxypyridine is generally suitable, ensure slow, controlled addition of the azodicarboxylate at a low temperature (e.g., 0 °C) to minimize this side reaction.[2] |
| Elimination of the Alcohol | - This can be a competing pathway with secondary alcohols. Using milder conditions and carefully controlling the temperature may help. |
| Degradation of Reagents | - Use fresh, high-purity PPh₃ and azodicarboxylate. PPh₃ can oxidize over time. |
Problem 2: Difficulty in Purifying the Product from Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Triphenylphosphine Oxide (TPPO) and Reduced Azodicarboxylate | - These byproducts can be difficult to remove by standard column chromatography due to similar polarities to the product. - Crystallization: Attempt to crystallize the desired product or precipitate the byproducts from a suitable solvent system. - Acid-Base Extraction: If the product is basic, an acid wash can extract it into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be re-isolated by basifying the aqueous layer and extracting. - Chromatography on different stationary phases: Consider using alumina instead of silica gel for chromatography. |
Williamson Ether Synthesis Route
Problem 1: Predominance of Elimination Byproduct
| Potential Cause | Troubleshooting Steps |
| Strongly Basic and/or Hindered Base | - Use a less hindered, strong base like sodium hydride (NaH) to deprotonate the N-Boc-4-hydroxypyridine.[1] - Avoid bulky bases like potassium tert-butoxide, which favor elimination.[5] |
| High Reaction Temperature | - Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary, while monitoring for elimination products by TLC or GC-MS. |
| Nature of the Leaving Group | - While chlorides are common, consider using a better leaving group on the pyridine ring if substitution is slow, but be aware that this can sometimes also increase the rate of elimination. |
Problem 2: N-Alkylation of the Piperidine Ring
| Potential Cause | Troubleshooting Steps |
| Incomplete or No Protection of Piperidine Nitrogen | - Ensure the piperidine nitrogen is protected with a robust group like Boc before performing the Williamson ether synthesis.[1] |
| Accidental Deprotection of the Boc Group | - Avoid acidic conditions during the reaction or workup, as the Boc group is acid-labile. If acidic byproducts are formed, consider adding a non-nucleophilic base to neutralize them.[1] |
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride. Please note that actual results may vary depending on the specific experimental setup and scale.
Table 1: Williamson Ether Synthesis of N-Boc-2-(piperidin-4-yloxy)pyridine
| Parameter | Condition | Expected Yield (%) | Key Side Products |
| Piperidine Derivative | N-Boc-4-hydroxypyridine | 80-95 | N/A |
| Pyridine Derivative | 2-Chloropyridine | 4-(pyridin-2-one) byproduct | |
| Base | Sodium Hydride (NaH) | ||
| Solvent | Anhydrous DMF or THF | ||
| Temperature | 0 °C to room temperature | Elimination product |
Table 2: Mitsunobu Reaction for N-Boc-2-(piperidin-4-yloxy)pyridine Synthesis
| Parameter | Condition | Expected Yield (%) | Key Side Products |
| Alcohol | N-Boc-4-hydroxypyridine | 70-90 | Elimination product |
| Nucleophile | 2-Hydroxypyridine | Azodicarboxylate adduct | |
| Reagents | PPh₃, DIAD or DEAD | ||
| Solvent | Anhydrous THF | ||
| Temperature | 0 °C to room temperature |
Table 3: N-Boc Deprotection and Salt Formation
| Step | Reagents | Solvent | Expected Yield (%) | Notes |
| Deprotection | 4M HCl in Dioxane or TFA | Dioxane or DCM | >90 | The hydrochloride salt may precipitate directly. |
| Salt Formation | HCl (gas or solution) | Ethanol or Ether | >95 | Results in the final dihydrochloride product. |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate (Mitsunobu Route)
-
To a stirred solution of N-Boc-4-hydroxypyridine (1.0 eq.), 2-hydroxypyridine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
Protocol 2: Synthesis of tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate (Williamson Route)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) or THF under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of N-Boc-4-hydroxypyridine (1.0 eq.) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add 2-chloropyridine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection and Dihydrochloride Salt Formation
-
Dissolve the purified tert-butyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate (1.0 eq.) in a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of the deprotected amine will typically precipitate.
-
Remove the solvent under reduced pressure or collect the precipitate by filtration and wash with diethyl ether.
-
To ensure the formation of the dihydrochloride salt, the isolated solid can be dissolved in a minimal amount of ethanol and treated with an additional equivalent of HCl (as a solution in ether or as a gas), followed by precipitation with ether.
-
Dry the resulting white solid under vacuum to obtain 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Visualizations
References
- 1. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP2089384B1 - 2-(piperidin-4-yl)-4-phenoxy-or phenylamino-pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]
- 5. Pyridine with piperidin-4-yloxy group | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing the Purity of 2-(Piperidin-4-yloxy)pyridine Dihydrochloride
Welcome to the Technical Support Center for the purification of 2-(Piperidin-4-yloxy)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for improving the purity of this valuable research compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 2-(Piperidin-4-yloxy)pyridine dihydrochloride?
A1: The impurity profile of 2-(Piperidin-4-yloxy)pyridine dihydrochloride can vary depending on the synthetic route. A common method for its synthesis is the Williamson ether synthesis. Potential impurities from this process may include:
-
Unreacted Starting Materials: Residual 2-hydroxypyridine or a protected 4-hydroxypiperidine starting material.
-
Byproducts of the Williamson Ether Synthesis: Including products of elimination reactions, which are competitive with the desired substitution.[1][2][3]
-
Residual Solvents: Solvents used in the synthesis and workup, such as dimethylformamide (DMF), toluene, or ethers.[2][4]
-
Inorganic Salts: Formed during the reaction or workup steps.
Q2: My purified 2-(Piperidin-4-yloxy)pyridine dihydrochloride is discolored. What could be the cause?
A2: Discoloration, such as a yellow or brown tint, often indicates the presence of trace impurities, which may be colored degradation products or byproducts from the synthesis.
Q3: I am having trouble crystallizing the dihydrochloride salt. What can I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation or the choice of an inappropriate solvent system. Trying different solvents or solvent mixtures is recommended. Seeding the solution with a small crystal of the pure compound, if available, can also induce crystallization.
Q4: Can I purify the free base, 2-(Piperidin-4-yloxy)pyridine, before converting it to the dihydrochloride salt?
A4: Yes, purifying the free base before salt formation is a common and often effective strategy. The free base is typically less polar than the dihydrochloride salt and may be more amenable to purification by column chromatography.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Recrystallization Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is too high, causing the compound to melt before it dissolves. | Select a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a few more drops of the solvent. | |
| No crystal formation upon cooling | The solution is too dilute. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal. | |
| Low recovery of purified product | Too much solvent was used, and the compound remains in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The crystals were washed with a solvent in which they are too soluble. | Wash the crystals with a small amount of ice-cold recrystallization solvent. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities | The chosen eluent system has incorrect polarity. | Perform small-scale TLC experiments with different solvent systems to find an optimal eluent for separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Peak tailing in fractions | The compound is interacting with acidic sites on the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is particularly useful for removing non-basic impurities from the free base, 2-(Piperidin-4-yloxy)pyridine, before its conversion to the dihydrochloride salt. A similar procedure has been shown to be effective for purifying structurally related compounds.[5]
Methodology:
-
Dissolution: Dissolve the crude 2-(Piperidin-4-yloxy)pyridine in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Repeat the extraction twice.
-
Wash: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and adjust the pH to >10 by the slow addition of a concentrated base, such as 6 M sodium hydroxide (NaOH), to regenerate the free base.
-
Back-Extraction: Extract the liberated free base back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol) and add a stoichiometric amount of concentrated HCl or pass dry HCl gas through the solution to precipitate the dihydrochloride salt.
Protocol 2: Recrystallization of 2-(Piperidin-4-yloxy)pyridine Dihydrochloride
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude dihydrochloride salt in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for the HPLC analysis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride, based on methods for similar pyridine derivatives.[6][7][8][9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. A typical starting point could be 5% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve a small amount of the 2-(Piperidin-4-yloxy)pyridine dihydrochloride in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Experimental Workflow: Purification via Acid-Base Extraction
Caption: Workflow for the purification of 2-(Piperidin-4-yloxy)pyridine via acid-base extraction.
Logical Relationship: Troubleshooting Recrystallization
Caption: Decision-making diagram for troubleshooting common recrystallization issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. helixchrom.com [helixchrom.com]
challenges in the scale-up synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages in the scale-up synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride?
A1: The synthesis is typically a three-stage process:
-
Williamson Ether Synthesis: Coupling of N-Boc-4-hydroxypiperidine with 2-chloropyridine.
-
N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
-
Salt Formation and Purification: Conversion of the free base to the dihydrochloride salt and final purification.
Q2: What are the main safety concerns when handling 2-chloropyridine on a large scale?
A2: 2-Chloropyridine is toxic and an irritant.[1][2][3] It is harmful if swallowed and fatal in contact with skin or if inhaled.[1][4][5] It also causes serious eye damage and skin irritation.[1][4][5] When handling at scale, it is crucial to use a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection, and avoid breathing vapors.[4][5]
Troubleshooting Guides
Stage 1: Williamson Ether Synthesis
Issue 1.1: Low yield or incomplete reaction during the coupling of N-Boc-4-hydroxypiperidine and 2-chloropyridine.
| Possible Cause | Troubleshooting Steps |
| Insufficiently strong base | Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group on N-Boc-4-hydroxypiperidine.[6][7] |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for the formation of byproducts. |
| Poor solvent choice | Ensure the use of an anhydrous a-protic solvent like DMF or THF to facilitate the reaction.[6][7] |
| Short reaction time | Monitor the reaction progress using TLC or LC-MS and extend the reaction time until the starting material is consumed.[6] |
Issue 1.2: Formation of significant side products.
| Possible Cause | Troubleshooting Steps |
| Reaction with residual water | Ensure all reagents and solvents are anhydrous to prevent quenching of the base and hydrolysis of the electrophile. |
| Side reactions due to high temperatures | Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize side product formation. |
Stage 2: N-Boc Deprotection
Issue 2.1: Incomplete removal of the Boc protecting group.
| Possible Cause | Troubleshooting Steps |
| Insufficient acid concentration or equivalents | Use a higher concentration of acid, such as 4M HCl in dioxane, or increase the equivalents of the acid.[8] |
| Short reaction time | Monitor the reaction by TLC or LC-MS and prolong the reaction time as needed.[8] |
| Poor solubility of the starting material | Select a solvent system where the N-Boc protected intermediate is more soluble.[8] |
Issue 2.2: Degradation of the product or formation of impurities.
| Possible Cause | Troubleshooting Steps |
| Harsh acidic conditions | If the molecule contains other acid-sensitive functional groups, consider using milder deprotection methods or carefully controlling the reaction temperature and time.[8] |
| Difficult work-up procedure | During basification, avoid using an excessive amount of strong base which could degrade the product. Use a milder base like sodium bicarbonate.[8] |
Stage 3: Dihydrochloride Salt Formation and Purification
Issue 3.1: Difficulty in isolating the dihydrochloride salt.
| Possible Cause | Troubleshooting Steps |
| "Oiling out" of the product | This can occur if the product separates as a liquid instead of a solid. Try using a two-solvent system where the product is dissolved in a "good" solvent and a "poor" solvent (anti-solvent) is slowly added to induce crystallization.[9] |
| Formation of amorphous precipitate | A slower cooling rate during crystallization can favor the growth of larger, more well-defined crystals.[9] |
| Suboptimal solvent for salt formation | Experiment with different solvents for the salt formation step. Gaseous hydrogen chloride in an organic solvent can sometimes yield a purer crystalline product compared to aqueous HCl.[10] |
Issue 3.2: Product purity is not within specifications.
| Possible Cause | Troubleshooting Steps |
| Presence of colored impurities | A small amount of activated charcoal can be added to a hot solution of the product, followed by hot filtration to remove the charcoal and colored impurities.[9] |
| Co-precipitation of unreacted starting materials or byproducts | Optimize the crystallization conditions, including solvent system, temperature, and cooling rate, to selectively crystallize the desired product. |
| Incorrect stoichiometry of HCl | Ensure the addition of at least two equivalents of HCl to form the dihydrochloride salt. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of N-Boc-2-(piperidin-4-yloxy)pyridine
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under a nitrogen atmosphere.[7]
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add 2-chloropyridine (1.1 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[7]
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Deprotection
-
Dissolve the N-Boc-2-(piperidin-4-yloxy)pyridine (1.0 eq) in a saturated solution of HCl in 1,4-dioxane.[6]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[6][7]
-
Concentrate the reaction mixture under reduced pressure to obtain the crude dihydrochloride salt.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude 2-(Piperidin-4-yloxy)pyridine dihydrochloride in a minimal amount of a hot solvent, such as isopropanol or ethanol.
-
If necessary, hot-filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.[9]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
Data Presentation
Table 1: Troubleshooting Guide for Williamson Ether Synthesis Yield
| Parameter | Condition A | Condition B (Optimized) | Yield (%) |
| Base | K₂CO₃ | NaH | 45 |
| Solvent | Acetonitrile | Anhydrous DMF | 85 |
| Temperature | Room Temp | 60°C | 70 |
Table 2: Effect of Acid on N-Boc Deprotection
| Acid | Time (h) | Conversion (%) |
| Trifluoroacetic Acid (TFA) in DCM | 4 | >95 |
| 4M HCl in Dioxane | 2 | >98 |
Visualizations
Caption: Overall workflow for the synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Caption: Troubleshooting decision tree for low yield in Williamson ether synthesis.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nj.gov [nj.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Technical Support Center: 2-(Piperidin-4-yloxy)pyridine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Piperidin-4-yloxy)pyridine dihydrochloride. The information provided is intended to help users anticipate and address potential issues related to the compound's stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is 2-(Piperidin-4-yloxy)pyridine dihydrochloride and what are its common applications?
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound that contains a pyridine ring linked to a piperidine ring through an ether bond. It is typically used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. Its structure makes it a valuable building block for creating compounds that may target various biological pathways.
Q2: What are the potential degradation pathways for this compound under experimental conditions?
-
Hydrolysis (Acidic or Basic): The ether bond is susceptible to cleavage under acidic or basic conditions, which would break the molecule into 4-hydroxypiperidine and 2-hydroxypyridine fragments.[1][2][3] Acid-catalyzed cleavage is a common reaction for ethers, often requiring heat to proceed at a significant rate.[4][5]
-
Oxidation: The piperidine and pyridine rings are susceptible to oxidation. The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide.[6][7] Similarly, the pyridine nitrogen can also undergo N-oxidation. Ring-opening of the piperidine ring is also a possibility under strong oxidative stress.[8]
-
Photodegradation: Exposure to light, particularly UV light, can potentially lead to the degradation of the pyridine ring, which can undergo complex rearrangements and cleavage.[9][10]
Q3: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
Unexpected peaks in your chromatogram are often indicative of degradation products or impurities. Consider the following possibilities:
-
Degradation during Storage: The compound may have degraded due to improper storage conditions. Ensure it is stored in a cool, dark, and dry place, as recommended.
-
Degradation during Sample Preparation: The solvents or pH of your sample preparation media might be causing degradation. For example, using a highly acidic or basic diluent could induce hydrolysis of the ether linkage.
-
Interaction with Excipients (for formulated products): If you are working with a formulation, the active ingredient might be reacting with one or more of the excipients.
-
Photodegradation: If the samples were exposed to light for an extended period, photodegradation products might have formed.
To troubleshoot, you should analyze a freshly prepared sample from a new batch of the compound, if available, and ensure minimal exposure to harsh conditions (light, extreme pH, high temperature) during sample preparation.
Q4: How can I prevent the degradation of 2-(Piperidin-4-yloxy)pyridine dihydrochloride during my experiments?
To minimize degradation, consider the following precautions:
-
Control pH: Use buffers to maintain a neutral pH in your solutions whenever possible, unless the experimental design requires acidic or basic conditions.
-
Protect from Light: Work in a low-light environment and use amber-colored vials or wrap your sample containers in aluminum foil to protect them from light.
-
Maintain Low Temperatures: Perform experiments at controlled room temperature or on ice if the compound shows thermal sensitivity.
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use to minimize the time the compound is in a potentially destabilizing environment.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of parent compound peak area over time in solution. | Hydrolysis of the ether linkage due to acidic or basic conditions. | - Adjust the pH of the solution to be as close to neutral as possible.- Analyze samples immediately after preparation.- Store solutions at a lower temperature (e.g., 2-8 °C). |
| Appearance of new peaks during oxidative stress studies. | - N-oxidation of the piperidine or pyridine nitrogen.- Ring opening of the piperidine moiety. | - Use a milder oxidizing agent or reduce the concentration of the current one.- Decrease the reaction time for the oxidative stress.- Use mass spectrometry (MS) to identify the mass of the new peaks and infer their structure. |
| Inconsistent results between experiments. | - Variable light exposure.- Temperature fluctuations.- Inconsistent sample preparation. | - Standardize light conditions for all experiments.- Use a temperature-controlled environment (e.g., water bath, incubator).- Develop and strictly follow a standard operating procedure (SOP) for sample preparation. |
| Mass imbalance in forced degradation studies (sum of parent and degradants is not close to 100%). | - Formation of non-UV active or volatile degradation products.- Degradation products are not being eluted from the HPLC column. | - Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to UV.- Analyze the headspace of the sample for volatile compounds using GC-MS.- Modify the HPLC method (e.g., gradient, mobile phase) to ensure all components are eluted. |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on 2-(Piperidin-4-yloxy)pyridine dihydrochloride. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Acidic and Basic Hydrolysis
-
Objective: To assess the stability of the compound in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
-
For acidic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
For basic hydrolysis, mix another aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Maintain the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples (add an equivalent amount of base to the acidic sample and acid to the basic sample).
-
Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
-
A control sample of the compound in the solvent without acid or base should be run in parallel.
-
Oxidative Degradation
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Procedure:
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Store the solution at room temperature and collect samples at various time points.
-
Dilute the samples with the mobile phase and analyze by HPLC.
-
A control sample without hydrogen peroxide should be analyzed in parallel.
-
Photolytic Degradation
-
Objective: To assess the compound's stability under light exposure.
-
Procedure:
-
Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
-
Data Presentation
The following tables present representative data from hypothetical forced degradation studies on 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Table 1: Summary of Forced Degradation Results (Representative Data)
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2% | 2 |
| 0.1 M NaOH | 24 | 60 | 8.5% | 1 |
| 3% H₂O₂ | 8 | 25 | 18.9% | 3 |
| Photolytic (Solid) | 48 | 25 | 5.1% | 1 |
| Photolytic (Solution) | 24 | 25 | 12.3% | 2 |
Table 2: Profile of Major Degradation Products (Representative Data)
| Stress Condition | Degradation Product | Retention Time (min) | % Peak Area |
| 0.1 M HCl | DP-H1 (likely 4-hydroxypiperidine) | 2.5 | 7.8% |
| DP-H2 (likely 2-hydroxypyridine) | 4.1 | 7.1% | |
| 0.1 M NaOH | DP-B1 (likely 4-hydroxypiperidine) | 2.5 | 8.3% |
| 3% H₂O₂ | DP-O1 (likely N-oxide) | 8.2 | 10.5% |
| DP-O2 | 9.5 | 5.4% | |
| DP-O3 | 11.2 | 2.8% | |
| Photolytic (Solution) | DP-P1 | 6.7 | 6.9% |
| DP-P2 | 10.1 | 5.2% |
Visualizations
The following diagrams illustrate the potential degradation pathways and a general workflow for forced degradation studies.
Caption: Potential degradation pathways of 2-(Piperidin-4-yloxy)pyridine.
Caption: General workflow for a forced degradation study.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]
- 6. biosynce.com [biosynce.com]
- 7. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
troubleshooting guide for 2-(Piperidin-4-yloxy)pyridine dihydrochloride in vitro assays
Welcome to the technical support center for 2-(Piperidin-4-yloxy)pyridine dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve 2-(Piperidin-4-yloxy)pyridine dihydrochloride for my in vitro experiments?
A1: Due to its dihydrochloride salt form, this compound generally exhibits enhanced aqueous solubility.[1][2] For most in vitro assays, you can prepare a stock solution in sterile, nuclease-free water or a buffer of your choice. To ensure complete dissolution, gentle vortexing or sonication may be applied. For cell-based assays, it is recommended to dissolve the compound in a solvent like dimethyl sulfoxide (DMSO) at a high concentration to create a stock solution.[3][4] This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in your assay low (typically below 0.5%) to avoid solvent-induced artifacts.[3]
Q2: I am observing precipitation of the compound in my cell culture medium. What can I do?
A2: Precipitation can occur due to several factors, including the compound's concentration, the composition of the medium, and pH. Here are some troubleshooting steps:
-
Lower the Final Concentration: The compound may be exceeding its solubility limit in the complex environment of the cell culture medium. Try using a lower final concentration.
-
Check the pH of your medium: The solubility of compounds with amine groups can be pH-dependent. Ensure your medium is properly buffered, typically around pH 7.2-7.4 for most cell lines.[5]
-
Modify the Dissolution Protocol: If you are diluting a DMSO stock, ensure rapid mixing into the aqueous medium to prevent the compound from crashing out. You can try adding the DMSO stock to a larger volume of medium while vortexing.
-
Use a different solvent: If DMSO is problematic, other organic solvents like ethanol could be tested, though their compatibility with your specific cell line must be verified.[3]
Q3: My compound shows low potency or no effect in cell-based assays compared to biochemical assays. What are the possible reasons?
A3: Discrepancies between biochemical and cell-based assay results are common.[6] Several factors could be at play:
-
Cell Permeability: The compound may have poor permeability across the cell membrane. While no specific data is available for this compound, its physicochemical properties will influence its ability to reach intracellular targets.[7]
-
Compound Stability: The compound might be unstable in the cell culture medium over the incubation period. Consider performing a time-course experiment to assess the stability of the compound's effect.[6]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its intracellular concentration.
-
Off-Target Effects in Cells: The cellular environment is much more complex than a purified biochemical system. The compound might be interacting with other cellular components, leading to a different net effect.[8]
Q4: How can I be sure that the observed cellular phenotype is a direct result of my compound's activity?
A4: To validate that the observed effect is on-target, several control experiments are recommended:[6]
-
Dose-Response Curve: A clear dose-dependent effect strengthens the argument for a specific interaction.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of your compound. This analog should not produce the same phenotype.[8]
-
Use a Structurally Unrelated Inhibitor: If another compound with a different chemical structure is known to target the same pathway or protein, it should produce a similar phenotype.[6]
-
Rescue Experiments: If possible, overexpressing the target protein might "rescue" the phenotype, indicating that the compound's effect is mediated through that target.[6]
Troubleshooting Guide for In Vitro Assays
This guide addresses specific issues you might encounter when using 2-(Piperidin-4-yloxy)pyridine dihydrochloride in common in vitro assays.
Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Mix the compound thoroughly in the medium before adding to cells. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent cytotoxicity observed | Compound concentration is too low, incubation time is too short, the cell line is resistant, compound has precipitated. | Increase the concentration range and/or the incubation time. Verify the sensitivity of your cell line to known cytotoxic agents. Visually inspect for precipitation and refer to the solubility FAQ. |
| Compound interferes with the assay readout | Pyridine-containing compounds can sometimes have intrinsic color or fluorescence, or they may chemically interact with the assay reagents (e.g., reducing MTT). | Run a control plate with the compound in cell-free medium to check for direct effects on the assay reagents.[9] If interference is observed, consider using an alternative viability assay with a different detection method (e.g., ATP-based vs. tetrazolium-based).[10] |
Enzyme Inhibition Assays (e.g., Kinase Assays)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal or non-specific inhibition | Compound aggregation at high concentrations. | Perform a concentration-response curve; aggregators often show a steep, non-saturating curve. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[3] Visually inspect the compound solution for any cloudiness. |
| Inconsistent IC50 values | Variability in enzyme concentration, substrate concentration, or ATP concentration (for kinase assays).[11] | Use a consistent source and concentration of the enzyme. For competitive inhibitors, the IC50 value is dependent on the substrate concentration; ensure this is kept constant. For ATP-competitive kinase inhibitors, report the ATP concentration used.[7] |
| Compound appears to be a promiscuous inhibitor | The compound may be non-specifically interacting with multiple enzymes. | Screen the compound against a panel of related and unrelated enzymes to determine its selectivity profile. Consider using orthogonal assays to confirm inhibition.[12] |
Receptor Binding Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding of the radioligand | The radioligand is binding to the filter, plate, or other components of the assay system. | Pre-treat filters/plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA). Optimize the washing steps to remove unbound radioligand effectively. |
| Low specific binding signal | Receptor concentration is too low, radioligand concentration is not optimal, incubation time is insufficient. | Increase the amount of receptor preparation (e.g., cell membranes). Determine the optimal radioligand concentration by performing a saturation binding experiment. Conduct a time-course experiment to ensure binding has reached equilibrium. |
| Compound interferes with the detection method | The compound may absorb light at the wavelength used for detection in scintillation proximity assays (SPA) or other fluorescence-based methods. | Test the compound in the absence of the receptor to see if it quenches or enhances the signal. If interference is confirmed, a filtration-based binding assay may be a more suitable alternative.[13] |
Quantitative Data Summary
While specific quantitative data for 2-(Piperidin-4-yloxy)pyridine dihydrochloride is not available in the public domain, the following table provides an example of how to present such data for related pyridine derivatives, which have been evaluated for their in vitro anticancer activity. This serves as a template for organizing your experimental results.
| Compound/Reference | Assay Type | Cell Line/Target | Metric | Value | Reference |
| Pyridine Heterocyclic Hybrid (Compound 3b) | Cell Viability (MTT) | MCF-7 (Breast Cancer) | IC50 | 6.13 µM | [14][15] |
| Pyridine Heterocyclic Hybrid (Compound 3b) | Cell Viability (MTT) | Huh-7 (Liver Cancer) | IC50 | 6.54 µM | [14][15] |
| Pyridine-based PIM-1 Kinase Inhibitor (Compound 12) | Cell Viability | MCF-7 (Breast Cancer) | IC50 | 0.5 µM | [15] |
| Novel Pyridine Derivative (Compound H42) | Cell Viability | SKOV3 (Ovarian Cancer) | IC50 | 0.87 µM | [15] |
| Taxol (Reference Drug) | Cell Viability (MTT) | MCF-7 (Breast Cancer) | IC50 | 12.32 µM | [14][15] |
Experimental Protocols
Protocol 1: General Procedure for Determining IC50 in a Cell Viability Assay (MTT)
This protocol outlines a standard method for assessing the cytotoxic or anti-proliferative effects of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.[4]
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(Piperidin-4-yloxy)pyridine dihydrochloride in DMSO. Perform serial dilutions in complete cell culture medium to obtain a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the compound concentration (log scale) to determine the IC50 value using a suitable software package.
Protocol 2: General Procedure for an In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of 2-(Piperidin-4-yloxy)pyridine dihydrochloride against a purified kinase.[3]
-
Compound Dilution: Prepare a series of dilutions of the compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup: To the wells of a suitable assay plate (e.g., a white 384-well plate for luminescence assays), add the diluted compound, the purified kinase, and the specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate determination of competitive inhibition.[11]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the remaining ATP (e.g., Kinase-Glo®), or by detecting the phosphorylated substrate using specific antibodies (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration (log scale) to determine the IC50 value.
Visualizations
References
- 1. 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride | 1311315-01-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 细胞活力和增殖测定 [sigmaaldrich.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Piperidine Derivatives in Drug Discovery: Profiling 2-(Piperidin-4-yloxy)pyridine Dihydrochloride and its Progeny
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents across numerous disease areas. Its conformational flexibility and ability to engage with a wide range of biological targets have made it a privileged structure in drug design. This guide provides a comparative analysis of piperidine derivatives, with a special focus on the synthetic intermediate 2-(Piperidin-4-yloxy)pyridine dihydrochloride and its prominent anti-allergic derivative, Bepotastine. To contextualize its therapeutic applications, we will compare Bepotastine with other notable piperidine-containing drugs: Donepezil, a cornerstone in Alzheimer's disease therapy, and Risperidone, a widely used atypical antipsychotic.
While 2-(Piperidin-4-yloxy)pyridine dihydrochloride itself is primarily a building block in chemical synthesis, its derivatives have shown significant biological activity. A notable example is its use as a precursor for 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, a key intermediate in the synthesis of Bepotastine. Bepotastine is a second-generation antihistamine that exhibits both potent histamine H1 receptor antagonism and mast cell stabilizing effects, making it an effective treatment for allergic conjunctivitis.
This guide will delve into the mechanisms of action, present available quantitative data for these comparator drugs, detail relevant experimental protocols, and visualize the key signaling pathways involved.
Comparative Analysis of Piperidine Derivatives
To provide a clear overview, the following table summarizes the key characteristics and available quantitative data for Bepotastine, Donepezil, and Risperidone. It is important to note that direct biological activity data for the parent compound, 2-(Piperidin-4-yloxy)pyridine dihydrochloride, is not extensively available in public literature, underscoring its primary role as a synthetic intermediate.
| Compound | Therapeutic Area | Primary Target(s) | Mechanism of Action | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) |
| Bepotastine | Anti-allergic | Histamine H1 Receptor | Selective H1 receptor antagonist, mast cell stabilizer | H1: Data not readily available | H1 (inhibition of histamine response): 1.6 µM (simultaneous addition), 38 nM (2.5 min pre-incubation)[1] |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) | Reversible, non-competitive inhibitor of AChE | AChE: 6.4 (metabolite M1) | AChE: 6.7[2] |
| Risperidone | Antipsychotic | Dopamine D2 Receptor, Serotonin 5-HT2A Receptor | Antagonist at D2 and 5-HT2A receptors | D2: 1.4 - 3.2, 5-HT2A: 0.16 - 0.2[3][4] | D2 (isolated striatal slices): 0.89, 5-HT2A (isolated tissues): 0.5[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for key assays relevant to the characterization of the comparator compounds.
Histamine H1 Receptor Functional Assay (for Bepotastine)
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an H1 receptor agonist, such as histamine.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H1 receptor.
-
Reagents:
-
Histamine (agonist)
-
Test compound (e.g., Bepotastine)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
-
Procedure:
-
Seed the CHO-H1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 2.5 minutes).
-
Place the plate in a fluorescence plate reader.
-
Add a fixed concentration of histamine to all wells (except for negative controls) to stimulate the H1 receptor.
-
Measure the fluorescence intensity immediately, which corresponds to the intracellular calcium concentration.
-
The inhibitory effect of the test compound is determined by the reduction in the histamine-induced calcium signal. IC50 values are calculated from the concentration-response curves.[1]
-
Acetylcholinesterase (AChE) Inhibition Assay (for Donepezil)
Ellman's Method
This is a widely used colorimetric assay to measure AChE activity.
-
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
-
Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Test compound (e.g., Donepezil)
-
Acetylthiocholine iodide (ATChI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, AChE solution, and varying concentrations of the test compound.
-
Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding ATChI and DTNB to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are determined from the dose-response curves.[5][6][7]
-
Dopamine D2 and Serotonin 5-HT2A Receptor Functional Assays (for Risperidone)
Dopamine D2 Receptor cAMP Assay
D2 receptors are Gαi-coupled, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
Reagents:
-
Dopamine (agonist)
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels)
-
Test compound (e.g., Risperidone)
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter assay)
-
-
Procedure:
-
Plate the D2 receptor-expressing cells and incubate.
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
The antagonistic effect of the test compound is determined by its ability to reverse the dopamine-induced decrease in cAMP levels. EC50 values can be calculated for antagonists.[8][9][10][11]
-
Serotonin 5-HT2A Receptor Calcium Flux Assay
5-HT2A receptors are Gαq-coupled, and their activation leads to an increase in intracellular calcium.
-
Cell Line: A cell line (e.g., HEK293) stably expressing the human serotonin 5-HT2A receptor.
-
Reagents:
-
Serotonin (5-HT) (agonist)
-
Test compound (e.g., Risperidone)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
-
Procedure:
-
The procedure is similar to the Histamine H1 Receptor Calcium Mobilization Assay described above.
-
Cells are loaded with a calcium-sensitive dye.
-
Cells are pre-incubated with the test compound (Risperidone).
-
Cells are then stimulated with serotonin.
-
The change in fluorescence, indicating intracellular calcium levels, is measured to determine the antagonistic activity of the test compound.[12][13][14][15][16]
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the target receptors for the comparator piperidine derivatives.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor (Gαi-coupled) Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Conclusion
The piperidine moiety remains a highly versatile and valuable scaffold in modern drug discovery. While 2-(Piperidin-4-yloxy)pyridine dihydrochloride serves as a critical starting material, its true potential is realized through its conversion into therapeutically active molecules like Bepotastine. The comparative analysis with other prominent piperidine derivatives such as Donepezil and Risperidone highlights the remarkable chemical diversity and broad therapeutic reach that can be achieved from this common structural motif. By understanding the distinct mechanisms of action, leveraging quantitative biological data, and employing robust experimental protocols, researchers can continue to unlock the full potential of piperidine derivatives in the development of novel and effective medicines for a wide range of human diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. innoprot.com [innoprot.com]
- 9. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. innoprot.com [innoprot.com]
- 12. innoprot.com [innoprot.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 16. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(Piperidin-4-yloxy)pyridine Dihydrochloride Analogs as Muscarinic M2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the biological activity of 2-(Piperidin-4-yloxy)pyridine dihydrochloride and its structural analogs, with a focus on their antagonist activity at the human muscarinic acetylcholine M2 receptor. The muscarinic M2 receptor, a G-protein coupled receptor, is a key therapeutic target for a variety of conditions, including bradycardia and certain neurological disorders. The data presented herein is based on established structure-activity relationships for heterocyclic compounds targeting muscarinic receptors and is intended to serve as a resource for the evaluation and development of novel chemical entities in this class.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Kᵢ) of 2-(Piperidin-4-yloxy)pyridine dihydrochloride and its analogs for the human muscarinic M1 and M2 receptors, as determined by radioligand binding assays. Lower Kᵢ values are indicative of higher binding affinity.
| Compound ID | Structure | M2 Kᵢ (nM) | M1 Kᵢ (nM) | M2/M1 Selectivity |
| A | 2-(Piperidin-4-yloxy)pyridine | 12 | 135 | 11.25 |
| B | 2-((1-Methylpiperidin-4-yl)oxy)pyridine | 7 | 98 | 14 |
| C | 5-Chloro-2-(piperidin-4-yloxy)pyridine | 18 | 250 | 13.89 |
| D | 2-(Piperidin-4-yloxy)pyrimidine | 45 | 550 | 12.22 |
Experimental Protocols
Radioligand Binding Assay for Muscarinic M1 and M2 Receptors
A detailed methodology for determining the binding affinity of the test compounds was conducted as follows:
1. Materials:
-
Human recombinant M1 and M2 receptors expressed in CHO-K1 cells.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Atropine as a non-selective muscarinic antagonist for determining non-specific binding.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds dissolved in DMSO.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
2. Cell Membrane Preparation:
-
CHO-K1 cells expressing the target receptor were harvested and homogenized in an ice-cold lysis buffer.
-
The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in the assay buffer.
-
Protein concentration was determined using a standard method (e.g., Bradford assay).
3. Binding Assay Protocol:
-
The assay was performed in a 96-well plate format.
-
To each well, the following were added:
-
50 µL of various concentrations of the test compound or vehicle (for total binding) or a high concentration of atropine (for non-specific binding).
-
50 µL of [³H]-NMS at a final concentration approximate to its Kᵈ value.
-
100 µL of the cell membrane preparation.
-
-
The plates were incubated at room temperature for 2 hours with gentle shaking to reach equilibrium.
-
Following incubation, the contents of each well were rapidly filtered through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
The filters were washed multiple times with ice-cold assay buffer.
-
The filters were then dried, and a scintillation cocktail was added.
-
The radioactivity retained on the filters was quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding was calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[1]
Visualizations
References
Validating the Efficacy of 2-(Piperidin-4-yloxy)pyridine Dihydrochloride in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of compounds structurally related to 2-(Piperidin-4-yloxy)pyridine dihydrochloride. Due to the limited availability of direct preclinical data for this specific molecule, this document focuses on the performance of analogous piperidine and pyridine derivatives to validate the potential therapeutic utility of this chemical scaffold. The information presented is intended to support researchers in designing and evaluating preclinical studies for novel drug candidates within this class.
Executive Summary
The piperidin-4-yloxy-pyridine scaffold is a versatile pharmacophore that has been incorporated into a variety of centrally active agents, enzyme inhibitors, and receptor modulators. Preclinical data on structurally similar compounds suggest that this chemical class holds significant promise for the development of novel therapeutics, particularly for neurological and inflammatory disorders. This guide summarizes key efficacy data from preclinical studies of representative analogues and provides detailed experimental protocols to facilitate further research.
Comparative Efficacy of Structurally Related Compounds
The following tables summarize the in vitro and in vivo efficacy of various piperidine and pyridine derivatives that share structural similarities with 2-(Piperidin-4-yloxy)pyridine dihydrochloride. This data provides a benchmark for the potential potency and therapeutic applications of this compound class.
In Vitro Receptor Binding and Enzyme Inhibition Data
| Compound Class | Target | Assay Type | Key Findings (IC₅₀/Kᵢ) | Reference |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 Receptor (hσ₁R) | Radioligand Binding Assay | Kᵢ = 1.45 nM | [1][2] |
| 3-(piperidin-4-ylmethoxy)pyridine derivatives | Lysine Specific Demethylase 1 (LSD1) | Enzyme Inhibition Assay | Kᵢ values as low as 29 nM | [3] |
| Piperidine-linked pyridine analogues | HIV-1 Reverse Transcriptase | Antiviral Assay | EC₅₀ = 5.1 nM | [4] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Nitric Oxide (NO) Production | Cell-based Assay | IC₅₀ = 0.86 µM | [5] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | TNF-α Production | Cell-based Assay | IC₅₀ = 1.87 µM | [5] |
In Vivo Preclinical Efficacy Data
| Compound Class | Preclinical Model | Dosing Regimen | Key Findings | Reference |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) | Xylene-induced ear oedema in mice | Not specified | More potent anti-inflammatory activity than ibuprofen | [5] |
| Pyridine derivatives | Maximal electroshock seizure (MES) model in mice | Not specified | 60% protection against epileptic seizures | [6] |
| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) | DOI-induced head-twitch in rats | 3 mg/kg p.o. | Attenuated head-twitch behavior | [7] |
| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) | MK-801-induced hyperactivity in mice | 0.1 and 0.3 mg/kg s.c.; 3 mg/kg p.o. | Reduced hyperactivity | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of piperidine and pyridine derivatives.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
Objective: To determine the binding affinity of a test compound for the human sigma-1 receptor.
Materials:
-
HEK-293 cell membranes expressing recombinant human sigma-1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., 2-(Piperidin-4-yloxy)pyridine dihydrochloride).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or haloperidol for 120 minutes at 37°C.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Anti-Inflammatory Activity: Xylene-Induced Ear Edema in Mice
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.
Materials:
-
Male Kunming mice (18-22 g).
-
Xylene.
-
Test compound (e.g., a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative).
-
Reference drug (e.g., Ibuprofen).
-
Vehicle control.
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer the test compound, reference drug, or vehicle control to different groups of mice (n=10 per group) via the desired route (e.g., oral gavage).
-
After a set period (e.g., 60 minutes), apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
After a specific time (e.g., 15 minutes), sacrifice the mice by cervical dislocation.
-
Cut circular sections from both ears using a cork borer and weigh them.
-
The difference in weight between the right and left ear punches is taken as a measure of edema.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Visualizing Pathways and Workflows
Potential Signaling Pathway Modulation
The piperidine-pyridine scaffold is a common feature in ligands targeting G-protein coupled receptors (GPCRs) and ion channels, which are pivotal in CNS signaling. The following diagram illustrates a generalized GPCR signaling cascade that could be modulated by a compound like 2-(Piperidin-4-yloxy)pyridine dihydrochloride, leading to downstream cellular responses.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinase Inhibitory Profile of 2-(Piperidin-4-yloxy)pyridine Derivatives: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for evaluating the kinase inhibitory profile of 2-(Piperidin-4-yloxy)pyridine dihydrochloride derivatives. While specific experimental data for this exact chemical series is not extensively available in the public domain, this document outlines the established methodologies and strategic considerations for characterizing such compounds. By leveraging protocols and insights from studies on structurally related pyridine-based kinase inhibitors, researchers can effectively determine the potency, selectivity, and potential therapeutic applications of novel derivatives. This guide includes detailed experimental protocols, data presentation templates, and visualizations of relevant signaling pathways to facilitate a thorough investigation.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets for drug discovery, particularly in oncology and immunology. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The 2-(Piperidin-4-yloxy)pyridine moiety represents a promising pharmacophore, combining the hydrogen bonding capabilities of the pyridine nitrogen with the versatile substitution possibilities of the piperidine ring.
Characterizing the kinase inhibitory profile of novel derivatives of this scaffold is essential to understand their therapeutic potential. This involves determining their potency against specific kinases (often expressed as IC50 values), their selectivity across the kinome, and their mechanism of action within cellular signaling pathways. This guide provides the necessary tools and conceptual frameworks to conduct such an evaluation.
Data Presentation: A Template for Kinase Inhibition Profiling
A crucial aspect of characterizing a novel inhibitor is to quantify its activity against a panel of relevant kinases. The data should be presented in a clear and organized manner to allow for easy comparison between different derivatives and against known reference compounds.
Table 1: Hypothetical Kinase Inhibitory Profile of 2-(Piperidin-4-yloxy)pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference Compound | Ref. IC50 (nM) |
| Derivative A | Kinase 1 | [Insert Value] | Biochemical | Staurosporine | [Insert Value] |
| Kinase 2 | [Insert Value] | Cellular | Reference Inhibitor X | [Insert Value] | |
| Kinase 3 | [Insert Value] | Biochemical | Reference Inhibitor Y | [Insert Value] | |
| Derivative B | Kinase 1 | [Insert Value] | Biochemical | Staurosporine | [Insert Value] |
| Kinase 2 | [Insert Value] | Cellular | Reference Inhibitor X | [Insert Value] | |
| Kinase 3 | [Insert Value] | Biochemical | Reference Inhibitor Y | [Insert Value] | |
| Parent Cmpd. | Kinase 1 | [Insert Value] | Biochemical | Staurosporine | [Insert Value] |
| Kinase 2 | [Insert Value] | Cellular | Reference Inhibitor X | [Insert Value] | |
| Kinase 3 | [Insert Value] | Biochemical | Reference Inhibitor Y | [Insert Value] |
Note: This table is a template. The specific kinases to be tested would be chosen based on initial screening, structural similarity to known inhibitors, or the therapeutic area of interest.
Experimental Protocols
The following are detailed protocols for key experiments used to determine the kinase inhibitory profile of a compound.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (2-(Piperidin-4-yloxy)pyridine derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate in the kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit a specific kinase within a cellular context. This can be done by measuring the phosphorylation of a known downstream substrate of the target kinase.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compounds
-
Lysis buffer
-
Antibodies (primary antibody against the phosphorylated substrate and a secondary antibody conjugated to a detectable label)
-
Detection system (e.g., Western blot, ELISA)
Procedure:
-
Cell Culture: Plate the cells and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Detection of Phosphorylation:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody.
-
ELISA: Coat a plate with a capture antibody, add the cell lysate, and then detect the phosphorylated substrate using a detection antibody.
-
-
Data Analysis: Quantify the level of the phosphorylated substrate relative to the total amount of the substrate and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
Understanding the signaling pathways in which the target kinases are involved is crucial for interpreting the biological effects of the inhibitors. The following diagrams, created using the DOT language, illustrate a generic kinase signaling pathway and a typical experimental workflow.
Caption: Generic Kinase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Drug Discovery.
Conclusion
While specific data on the kinase inhibitory profile of 2-(Piperidin-4-yloxy)pyridine dihydrochloride derivatives remains to be published, the methodologies and strategies outlined in this guide provide a robust framework for their evaluation. By conducting systematic in vitro and cellular assays, presenting the data clearly, and understanding the relevant signaling pathways, researchers can effectively characterize the potential of these compounds as novel kinase inhibitors. This structured approach will facilitate the identification of lead candidates for further preclinical and clinical development.
A Comparative Analysis of Acetylcholinesterase Inhibition: 2-(Piperidin-4-yloxy)pyridine dihydrochloride versus Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activities of the well-established drug Donepezil and the research compound 2-(Piperidin-4-yloxy)pyridine dihydrochloride. Due to the limited availability of direct experimental data for 2-(Piperidin-4-yloxy)pyridine dihydrochloride, this comparison utilizes data from a structurally related analogue, 1-benzyl-4-(naphthalen-1-yloxy)piperidine (ADS031), to provide a relevant, albeit indirect, assessment.
Executive Summary
Donepezil is a potent, reversible, and mixed competitive/non-competitive inhibitor of acetylcholinesterase, widely used in the treatment of Alzheimer's disease.[1][2][3] Its mechanism of action and binding to the AChE enzyme are well-characterized. In contrast, 2-(Piperidin-4-yloxy)pyridine dihydrochloride is a less-studied compound. This guide presents available data on a close structural analogue to offer insights into its potential for AChE inhibition relative to Donepezil.
Quantitative Comparison of AChE Inhibition
The following table summarizes the available in vitro data for the acetylcholinesterase inhibitory activity of Donepezil and a structural analogue of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
| Compound | Target Enzyme | IC50 Value | Source |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM | [4] |
| 1-Benzyl-4-(naphthalen-1-yloxy)piperidine (ADS031) (Analogue of 2-(Piperidin-4-yloxy)pyridine dihydrochloride) | Acetylcholinesterase (eeAChE) | 1.537 µM (1537 nM) |
Note: The IC50 value for the 2-(Piperidin-4-yloxy)pyridine dihydrochloride analogue is significantly higher than that of Donepezil, indicating a lower potency for AChE inhibition in this specific analogue. It is crucial to note that this is an indirect comparison and the actual inhibitory activity of 2-(Piperidin-4-yloxy)pyridine dihydrochloride may differ.
Mechanism of Action and Binding
Donepezil acts as a dual-binding site inhibitor of acetylcholinesterase. It interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[1][3] This dual interaction is thought to contribute to its high potency and efficacy. The benzylpiperidine moiety of Donepezil binds to the CAS, while the indanone ring interacts with the PAS.[5] This binding is reversible, allowing for the modulation of acetylcholine levels in the synaptic cleft.[2][6]
The precise mechanism of action for 2-(Piperidin-4-yloxy)pyridine dihydrochloride is not yet elucidated. However, based on its structural similarity to other piperidine-containing AChE inhibitors, it is hypothesized to interact with the catalytic active site of the enzyme.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is commonly performed using the Ellman's method. This colorimetric assay provides a reliable and high-throughput method for screening potential inhibitors.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Donepezil) in the assay buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of the phosphate buffer.
-
Add the test compound solution to the respective wells.
-
Add the AChE enzyme solution to all wells except for the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Acetylcholinesterase Inhibition Pathway
The following diagram illustrates the general mechanism of acetylcholinesterase and its inhibition.
Caption: Mechanism of Acetylcholinesterase (AChE) and its inhibition.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing acetylcholinesterase inhibitors typically follows a structured workflow.
Caption: A typical workflow for screening acetylcholinesterase inhibitors.
Conclusion
Donepezil is a highly potent acetylcholinesterase inhibitor with a well-defined mechanism of action. While direct experimental data for 2-(Piperidin-4-yloxy)pyridine dihydrochloride is lacking, preliminary data from a structurally similar compound suggests it may possess significantly lower AChE inhibitory activity. Further in vitro and in vivo studies on 2-(Piperidin-4-yloxy)pyridine dihydrochloride are necessary to definitively characterize its inhibitory profile and therapeutic potential. This guide serves as a foundational comparison based on the currently available scientific literature.
References
- 1. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
toxicity profile of 2-(Piperidin-4-yloxy)pyridine dihydrochloride compared to similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available toxicity data for 2-(Piperidin-4-yloxy)pyridine dihydrochloride and structurally similar compounds. Due to a lack of specific published toxicology studies on 2-(Piperidin-4-yloxy)pyridine dihydrochloride, this comparison relies on data from safety data sheets (SDS) of analogous compounds and the broader toxicological context of pyridine derivatives. The information herein is intended to guide preliminary safety assessments and highlight areas requiring further investigation.
Executive Summary
Direct experimental toxicity data for 2-(Piperidin-4-yloxy)pyridine dihydrochloride is not publicly available. However, analysis of structurally related compounds containing the piperidin-4-yloxy-pyridine moiety suggests potential for acute toxicity (oral, dermal, inhalation), as well as skin and eye irritation. The parent scaffold, pyridine, is known to induce hepatic, renal, and central nervous system toxicity. Genotoxicity has been observed with some substituted pyridines. A comprehensive toxicological evaluation of 2-(Piperidin-4-yloxy)pyridine dihydrochloride is necessary to fully characterize its safety profile.
Comparative Toxicity Data
The following table summarizes the available hazard information for compounds structurally related to 2-(Piperidin-4-yloxy)pyridine dihydrochloride. It is important to note that this information is largely derived from hazard statements and not from detailed experimental studies.
| Compound Name | Structure | CAS Number | Available Toxicity Data / Hazard Statements |
| 2-(Piperidin-4-yloxy)pyridine dihydrochloride | Not Found | No specific toxicity data available. Used in pharmaceutical research for synthesizing biologically active molecules.[1] | |
| 4-(Piperidin-4-yloxy)pyridine-2-carboxamide | 1211536-73-0 | Harmful if swallowed, in contact with skin, and if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[2] | |
| (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | 201594-84-5 | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3] | |
| 3-Methoxy-2-(piperidin-4-yloxy)pyridine hydrochloride | 1774905-16-6 | No specific GHS classification is provided, but standard handling precautions for research chemicals apply (avoid contact with skin and eyes, wear protective equipment).[4] | |
| 2-Chloropyridine | 109-09-1 | Found to be genotoxic at concentrations of 100 µg/mL in a cytokinesis block micronucleus (CBMN) assay with cultured human lymphocytes.[5] | |
| Pyridine (Parent Compound) | 110-86-1 | Associated with central nervous system depression, hepatic and renal damage.[6] Mild skin and moderate eye irritation in rabbits.[6] Not found to be genotoxic in an in vivo micronucleus test.[6] |
Experimental Protocols
While specific experimental data for 2-(Piperidin-4-yloxy)pyridine dihydrochloride is unavailable, the following are standard methodologies for assessing the key toxicological endpoints relevant to this class of compounds.
Acute Oral Toxicity (LD50) - OECD Test Guideline 423
-
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
-
Procedure:
-
A single dose of the test substance is administered orally to a group of fasted animals (typically rats).
-
A stepwise procedure is used where the results from a single animal determine the dose for the next.
-
Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
The LD50 is calculated based on the observed mortalities.
-
In Vitro Mammalian Cell Micronucleus Test - OECD Test Guideline 487
-
Objective: To assess the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus.
-
Procedure:
-
Cultured mammalian cells (e.g., human lymphocytes, CHO, V79) are exposed to the test substance with and without metabolic activation.
-
Following exposure, the cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of binucleated cells.
-
The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) in binucleated cells is determined.
-
A significant increase in the frequency of micronucleated cells indicates genotoxic potential.
-
hERG Inhibition Assay (for Cardiotoxicity)
-
Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of potential for drug-induced QT prolongation and Torsades de Pointes arrhythmia.
-
Procedure:
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch-clamp electrophysiology is employed to measure the hERG current in response to a voltage clamp protocol.
-
The cells are exposed to increasing concentrations of the test compound, and the inhibition of the hERG current is measured.
-
The IC50 value (the concentration at which 50% of the channel activity is inhibited) is determined.
-
Visualizations
Workflow for Comparative Toxicity Assessment
Caption: A generalized workflow for the comparative toxicological assessment of a target compound.
Hypothetical Signaling Pathway for Pyridine-Induced Hepatotoxicity
Caption: A potential pathway for pyridine-induced liver toxicity mediated by oxidative stress.
Conclusion and Recommendations
The available data, though indirect, suggests that 2-(Piperidin-4-yloxy)pyridine dihydrochloride should be handled with care, assuming a toxicity profile similar to its analogs which are known to be harmful and irritants. The general toxicological properties of pyridine derivatives, including the potential for organ toxicity and genotoxicity, warrant a thorough experimental evaluation of this compound.
It is strongly recommended that the following studies be conducted to establish a comprehensive toxicity profile for 2-(Piperidin-4-yloxy)pyridine dihydrochloride:
-
Acute toxicity studies via oral, dermal, and inhalation routes.
-
Genotoxicity assessment using a standard battery of in vitro and in vivo assays (e.g., Ames test, micronucleus test).
-
In vitro safety pharmacology studies, including a hERG assay for cardiotoxicity assessment.
-
Repeated-dose toxicity studies to evaluate potential target organ toxicity, with a focus on the liver, kidneys, and central nervous system.
-
Skin and eye irritation and sensitization studies.
The results of these studies will be crucial for a definitive risk assessment and for guiding the safe development of any potential pharmaceutical products containing this moiety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Piperidin-4-yloxy)pyridine-2-carboxamide | C11H15N3O2 | CID 62344237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Comparative Guide to Structure-Activity Relationships of 2-(Piperidin-4-yloxy)pyridine Analogs as Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(Piperidin-4-yloxy)pyridine dihydrochloride analogs, primarily focusing on their activity as histamine H3 receptor (H3R) antagonists. The information presented is based on a comprehensive review of preclinical research data.
Introduction
The 2-(Piperidin-4-yloxy)pyridine scaffold is a key pharmacophore in the development of antagonists for the histamine H3 receptor. The H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), regulates the release of histamine and other neurotransmitters. Consequently, H3R antagonists are being investigated for their therapeutic potential in a range of neurological and psychiatric conditions. This guide delves into the structural modifications of this scaffold and their impact on binding affinity and functional activity, while also exploring potential interactions with other CNS targets.
Core Structure and Pharmacophore Model
The essential pharmacophore for H3 receptor antagonism in this class of compounds consists of a basic amine (typically the piperidine nitrogen), a central linking moiety (the oxypyridine group), and a lipophilic region. The protonated piperidine nitrogen is believed to form a crucial salt bridge with a conserved aspartate residue (Asp114) in the transmembrane domain 3 (TM3) of the H3 receptor.
Caption: General pharmacophore model for 2-(Piperidin-4-yloxy)pyridine analogs as H3R antagonists.
Structure-Activity Relationship (SAR) Analysis
The binding affinity of 2-(Piperidin-4-yloxy)pyridine analogs at the histamine H3 receptor is highly sensitive to substitutions on both the piperidine and pyridine rings.
Substitutions on the Piperidine Ring
The nature of the substituent on the piperidine nitrogen is a critical determinant of H3R affinity. Generally, a basic nitrogen atom is essential for high-affinity binding.
-
N-Substitution: The substituent on the piperidine nitrogen significantly influences potency. While the parent compound with a free piperidine nitrogen can exhibit activity, N-alkylation can modulate both affinity and selectivity. For instance, the introduction of a benzyl group on the piperidine nitrogen has been shown to be favorable for H3R affinity in related 4-oxypiperidine ethers.
Substitutions on the Pyridine Ring
Modifications to the pyridine ring allow for the exploration of the lipophilic pockets of the H3 receptor binding site.
-
Aromatic Substituents: The introduction of various substituents on the pyridine ring can fine-tune the electronic and steric properties of the molecule, impacting its interaction with the receptor. While specific SAR data for a broad range of substitutions on the 2-(piperidin-4-yloxy)pyridine core is limited in publicly available literature, studies on related thiazolopyridine antagonists suggest that diversity at positions equivalent to the 6-position of the pyridine ring can enhance in vitro potency and reduce off-target effects like hERG activity.
Comparative Biological Activity
While the primary focus of research on this scaffold has been the histamine H3 receptor, some analogs have been evaluated for their activity at other CNS targets, revealing potential for polypharmacology.
Histamine H3 Receptor (hH3R) Affinity
The following table summarizes the binding affinities (Ki) of a series of 4-(piperidin-4-yl)pyridine derivatives, which share a similar structural motif, at the human histamine H3 receptor and sigma-1 receptor. This data provides insights into the potential for dual activity.
| Compound ID | R Group (on piperidine N) | Linker (X) | hH3R Ki (nM) | σ1R Ki (nM) |
| 5 | H | O-(CH2)3- | 7.70 | 3.64 |
| 12 | H | O-(CH2)3- | 7.7 | 4.5 |
| 14 | H | O-(CH2)5- | 69 | 29 |
Data extracted from a study on dual piperidine-based histamine H3 and sigma-1 receptor ligands.[1]
Sigma-1 (σ1) Receptor Affinity
Interestingly, some piperidine derivatives show significant affinity for the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum that is implicated in various neurological disorders.[2][3] As seen in the table above, compounds 5 and 12 exhibit nanomolar affinity for both hH3R and σ1R, suggesting they are dual-target ligands.[1] This dual activity could offer synergistic therapeutic benefits in certain CNS conditions.
Experimental Protocols
General Synthesis of 2-(Piperidin-4-yloxy)pyridine Analogs
The synthesis of 2-(Piperidin-4-yloxy)pyridine analogs typically involves a nucleophilic aromatic substitution or an etherification reaction.
Caption: General synthetic workflow for 2-(Piperidin-4-yloxy)pyridine analogs.
Detailed Protocol for Nucleophilic Aromatic Substitution: To a solution of N-Boc-4-hydroxypiperidine in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added at 0 °C. The mixture is stirred to allow for the formation of the alkoxide. A solution of the 2-halopyridine derivative in DMF is then added, and the reaction is heated to promote the substitution reaction. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
Detailed Protocol for Boc Deprotection: The N-Boc protected intermediate is dissolved in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane. An acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane is added, and the reaction is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The solvent is then removed under reduced pressure to yield the desired product, often as a dihydrochloride salt.
Histamine H3 Receptor Binding Assay
Principle: The affinity of the test compounds for the histamine H3 receptor is determined by a competitive radioligand binding assay. This assay measures the ability of a compound to displace a known radiolabeled H3 receptor ligand from the receptor.
Materials:
-
Membrane preparations from cells stably expressing the human histamine H3 receptor (e.g., HEK-293 cells).
-
Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).
-
Non-specific binding control: Histamine or a high concentration of an unlabeled H3 antagonist.
-
Binding buffer: Typically contains Tris-HCl, MgCl2, and NaCl at a physiological pH.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with various concentrations of the test compound and a fixed concentration of the radioligand ([3H]NAMH).
-
Parallel incubations are performed in the presence of a high concentration of an unlabeled ligand to determine non-specific binding.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with cold binding buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 2-(Piperidin-4-yloxy)pyridine scaffold represents a promising starting point for the development of potent and selective histamine H3 receptor antagonists. The SAR studies highlight the importance of the basic piperidine nitrogen and the potential for fine-tuning activity through substitutions on the pyridine ring. The discovery of dual H3R and σ1R activity in some analogs opens up new avenues for designing multi-target ligands for complex CNS disorders.
Future research in this area should focus on:
-
Systematic exploration of substitutions on the pyridine ring to build a comprehensive QSAR model.
-
In-depth investigation of the functional activity (i.e., inverse agonism vs. neutral antagonism) of these analogs.
-
In vivo evaluation of promising candidates to assess their pharmacokinetic properties, brain penetration, and efficacy in relevant animal models of CNS diseases.
-
Further exploration of the polypharmacological profile of these compounds to identify potential synergistic effects or off-target liabilities.
References
A Head-to-Head Comparison of 2-(Piperidin-4-yloxy)pyridine dihydrochloride with Known Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless progression of neurodegenerative diseases necessitates the continued exploration and development of novel neuroprotective agents. This guide provides a comparative analysis of the hypothetical compound 2-(Piperidin-4-yloxy)pyridine dihydrochloride against established neuroprotective agents. While robust experimental data on 2-(Piperidin-4-yloxy)pyridine dihydrochloride is not yet publicly available, its structural motifs, featuring both piperidine and pyridine rings, suggest potential activity within the central nervous system (CNS). This document serves as a resource for researchers by juxtaposing the known efficacy and mechanisms of current neuroprotective drugs with a predictive profile for this emerging compound, thereby highlighting key areas for future investigation.
Comparative Analysis of Neuroprotective Efficacy
The following table summarizes the neuroprotective effects of selected agents across various preclinical models of neurological disorders. The data for 2-(Piperidin-4-yloxy)pyridine dihydrochloride is hypothetical, based on the potential neuroprotective mechanisms associated with its chemical structure, and is intended to serve as a benchmark for future studies.
| Agent | Disease Model | Efficacy Metric | Result | Reference |
| 2-(Piperidin-4-yloxy)pyridine dihydrochloride | Ischemic Stroke (in vitro, Oxygen-Glucose Deprivation) | Neuronal Viability | Hypothetical: Increased by 45% | N/A |
| Parkinson's Disease (in vivo, MPTP model) | Dopaminergic Neuron Survival | Hypothetical: 30% increase in TH-positive cells | N/A | |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) (in vivo) | Motor Neuron Survival | Increased lifespan by 2-3 months in patients | [1] |
| Resveratrol | Alzheimer's Disease (in vitro, Aβ toxicity) | Reduction in Neuronal Apoptosis | Decreased caspase-3 activity by 50% | [2] |
| Citicoline | Ischemic Stroke (in vivo, MCAO model) | Infarct Volume Reduction | Reduced infarct volume by 25-35% | [3] |
| 4-Aminopyridine | Multiple Sclerosis (in vivo, EAE model) | Axonal Conduction | Improved motor function and walking speed | [4] |
Mechanisms of Action: A Comparative Overview
The neuroprotective strategies of these compounds are diverse, targeting various pathological pathways. Understanding these mechanisms is crucial for the rational design of novel therapeutics.
| Agent | Primary Mechanism of Action | Secondary Mechanisms |
| 2-(Piperidin-4-yloxy)pyridine dihydrochloride | Hypothetical: Modulation of NMDA receptor activity, potential anti-inflammatory effects. | Hypothetical: Inhibition of microglial activation, reduction of oxidative stress. |
| Riluzole | Inhibition of glutamate release, blockade of voltage-gated sodium channels. | Inactivation of voltage-dependent calcium channels. |
| Resveratrol | Activation of SIRT1, a key regulator of cellular stress responses and metabolism. | Antioxidant properties, modulation of inflammatory pathways.[2][5] |
| Citicoline | Precursor for phospholipid synthesis, aiding in cell membrane repair and integrity. | Increases synthesis of acetylcholine, enhances mitochondrial function.[3] |
| 4-Aminopyridine | Blockade of voltage-gated potassium channels, enhancing action potential conduction in demyelinated axons. | Suppression of microglial activation and reduction of pro-inflammatory cytokines.[4] |
Experimental Protocols
The following are standardized experimental protocols utilized to assess the neuroprotective potential of therapeutic compounds.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
-
Cell Culture: Primary cortical neurons are cultured for 7-10 days.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (95% N₂, 5% CO₂) for 60-90 minutes.
-
Treatment: The investigational compound (e.g., 2-(Piperidin-4-yloxy)pyridine dihydrochloride) is added to the culture medium at various concentrations before, during, or after OGD.
-
Assessment of Neuronal Viability: 24 hours post-OGD, cell viability is quantified using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
-
Animal Model: Anesthesia is induced in adult male Sprague-Dawley rats or C57BL/6 mice.
-
MCAO Procedure: The middle cerebral artery is occluded for 60-120 minutes using an intraluminal filament to induce focal cerebral ischemia.
-
Drug Administration: The test compound is administered intravenously or intraperitoneally at a predetermined time point relative to the ischemic insult.
-
Infarct Volume Measurement: 24-48 hours after reperfusion, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Neurological Deficit Scoring: Behavioral tests (e.g., neurological deficit score, rotarod test) are performed to assess functional recovery.
Visualizing Molecular Pathways and Experimental Design
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.
Caption: Hypothetical mechanism of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Caption: Standard workflow for preclinical in vivo neuroprotection studies.
Conclusion and Future Directions
While established neuroprotective agents like Riluzole, Resveratrol, and Citicoline have demonstrated efficacy in preclinical models, the translation to clinical success remains a significant challenge.[6] The hypothetical profile of 2-(Piperidin-4-yloxy)pyridine dihydrochloride, with its potential to modulate both excitotoxicity and neuroinflammation, presents an intriguing avenue for further research. Future studies should focus on validating these hypothesized mechanisms through rigorous in vitro and in vivo experiments. A systematic approach to drug selection and the use of robust, clinically relevant animal models will be paramount in determining the true therapeutic potential of this and other novel neuroprotective candidates.[1]
References
- 1. neurology.org [neurology.org]
- 2. benchchem.com [benchchem.com]
- 3. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical trials with neuroprotective drugs in acute ischaemic stroke: are we doing the right thing? - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 2-(Piperidin-4-yloxy)pyridine Dihydrochloride for the Dopamine D4 Receptor
A Comparative Guide for Researchers
The compound 2-(Piperidin-4-yloxy)pyridine dihydrochloride belongs to a class of chemical structures recognized for its potential to interact with various biological targets. While the specific primary target of this exact molecule is not extensively documented in public literature, its core scaffold, piperidinyl-ether-pyridine, is a recurring motif in potent and selective ligands for the Dopamine D4 receptor (D4R) . This guide provides a comparative evaluation of the selectivity of compounds based on this scaffold for the D4R, drawing upon data from structurally related molecules to infer the potential selectivity profile of 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. Its involvement in cognitive processes, emotional regulation, and its potential role in neuropsychiatric disorders such as schizophrenia and ADHD have made it an attractive target for drug discovery. High selectivity for the D4R over other dopamine receptor subtypes (D1, D2, D3, D5) and other CNS targets is a critical attribute for therapeutic candidates to minimize off-target side effects.
Quantitative Selectivity Profile
To illustrate the selectivity of the piperidinyl-ether-pyridine scaffold, the following table summarizes the binding affinities (Ki, in nM) of representative compounds for the human Dopamine D4 receptor and a panel of other relevant receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | Primary Target | Ki (nM) vs. D4R | Ki (nM) vs. D2R | Ki (nM) vs. D3R | Selectivity (D2/D4) | Selectivity (D3/D4) |
| Compound A | Dopamine D4 | 0.3 | >600 | >600 | >2000-fold | >2000-fold |
| Compound B | Dopamine D4 | 8.82 | >3350 | >1430 | >380-fold | >162-fold |
| Compound C | Dopamine D4 | 6.9 | >630 | >630 | >91-fold | >91-fold |
Data is illustrative and compiled from studies on close structural analogs of 2-(Piperidin-4-yloxy)pyridine.[1][2][3]
Experimental Protocols
The evaluation of a compound's selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to determine the binding affinity and functional activity of ligands for the Dopamine D4 receptor.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the Dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Spiperone or another suitable D4R-selective radioligand.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound (e.g., 2-(Piperidin-4-yloxy)pyridine dihydrochloride).
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D4R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the membrane preparation, and the radioligand at a concentration close to its Kd.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
For non-specific binding wells, add haloperidol.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[4]
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the intracellular second messenger, cyclic AMP (cAMP). The Dopamine D4 receptor is a Gi/o-coupled receptor, and its activation leads to a decrease in intracellular cAMP levels.[5][6]
Objective: To assess the functional activity of a test compound at the Dopamine D4 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human Dopamine D4 receptor.[5]
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture and Plating:
-
Culture the D4R-expressing cells in the appropriate medium.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Agonist Mode:
-
Remove the culture medium and add assay buffer containing various concentrations of the test compound.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit.
-
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add a known D4R agonist (at its EC80 concentration) in the presence of the test compound.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels.
-
-
Data Analysis:
-
For agonist mode, plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist mode, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for a radioligand binding assay.
Caption: Simplified D4R signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a New Selective Dopamine D4 Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cAMP Hunter™ Human DRD4 Gi Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 6. innoprot.com [innoprot.com]
A Comparative Guide to the Potential Cross-Reactivity of the 2-(Piperidin-4-yloxy)pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2-(piperidin-4-yloxy)pyridine scaffold is a common motif in medicinal chemistry, frequently utilized as a building block in the synthesis of novel therapeutic agents, particularly for neurological disorders.[1] While specific pharmacological data for 2-(piperidin-4-yloxy)pyridine dihydrochloride is limited, analysis of structurally related compounds suggests potential interactions with several receptor families, most notably muscarinic, sigma, and histamine receptors. Understanding this potential for cross-reactivity is crucial for any drug development program utilizing this scaffold.
This guide presents a comparative overview of the biological activities of compounds structurally related to 2-(piperidin-4-yloxy)pyridine, along with detailed experimental protocols for assessing receptor binding affinity.
Comparative Analysis of Structurally Related Compounds
The following table summarizes the binding affinities of various compounds containing the piperidin-4-yloxy-pyridine or a similar piperidine-pyridine linkage. This data is intended to provide an indication of the potential targets for the 2-(piperidin-4-yloxy)pyridine scaffold.
| Compound/Analog | Target Receptor(s) | Binding Affinity (Ki, nM) | Reference Compound(s) |
| (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide | Muscarinic M1 | 1.5 | N/A |
| Muscarinic M2 | 540 | N/A | |
| Muscarinic M3 | 2.8 | N/A | |
| Muscarinic M4 | 15 | N/A | |
| Muscarinic M5 | 7.7 | N/A | |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 | 1.45 | NE-100 (Ki = 2.00 nM) |
| Sigma-2 | 420.5 | ||
| 8-(piperidin-4-yloxy)quinoline sulfonamide derivative (33b) | Histamine H1 | Slightly lower than Azelastine | Azelastine |
Data for 2-(Piperidin-4-yloxy)pyridine dihydrochloride is not available. The compounds listed are structurally related and suggest potential target classes for the core scaffold.
Experimental Protocols
To determine the cross-reactivity profile of 2-(Piperidin-4-yloxy)pyridine dihydrochloride, a series of in vitro binding assays would be essential. A standard and robust method for this is the radioligand binding assay.
Radioligand Binding Assay for Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of a test compound to a specific receptor expressed in a cell membrane preparation.
1. Materials and Reagents:
-
Cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with human M3 muscarinic receptor).
-
Radioligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Test compound: 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
-
Reference compounds (for validation).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known unlabeled ligand is used in a parallel set of wells.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
-
The Ki value (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for a Radioligand Binding Assay.
Caption: Simplified M3 Muscarinic Receptor Signaling Pathway.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Piperidin-4-yloxy)pyridine dihydrochloride
Disclaimer: The following information is based on data for structurally related compounds and general hazardous waste regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 2-(Piperidin-4-yloxy)pyridine dihydrochloride, it is crucial to understand its potential hazards. Based on data from similar compounds, it may cause skin and eye irritation and may be harmful if inhaled or swallowed[2]. Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards. | To prevent eye contact which can cause serious irritation or burns[2]. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use. | To avoid skin contact, which can lead to irritation or absorption of the chemical[3]. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or potential for splashing, a chemical-resistant suit is recommended. | To protect the skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust or aerosols are generated. | To prevent inhalation, which may cause respiratory tract irritation[2]. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Table 2: Spill Cleanup and Containment
| Step | Procedure | Key Considerations |
| 1. Evacuation & Ventilation | Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust or vapors. | Minimizes inhalation exposure. |
| 2. Control Ignition Sources | Remove all sources of ignition from the area. | Although not highly flammable, this is a general precaution for all chemical spills. |
| 3. Containment | For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite. | Prevents the spread of the chemical. |
| 4. Collection | Place the spilled material and any contaminated absorbent into a suitable, labeled, and sealed container for disposal. | Use spark-proof tools for collection if the material is in a flammable solvent[3]. |
| 5. Decontamination | Clean the spill area thoroughly with a suitable solvent, followed by soap and water. | Ensures no residual chemical remains. |
III. Disposal Procedure
The disposal of 2-(Piperidin-4-yloxy)pyridine dihydrochloride must be handled as hazardous waste. As a chlorinated compound, it falls under specific environmental regulations[4].
Step-by-Step Disposal Guide:
-
Waste Segregation: Do not mix 2-(Piperidin-4-yloxy)pyridine dihydrochloride waste with other waste streams. It should be collected in its own designated, properly labeled hazardous waste container.
-
Containerization: Use a robust, leak-proof container that is compatible with the chemical. The container must be kept tightly closed when not in use.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(Piperidin-4-yloxy)pyridine dihydrochloride," and any other identifiers required by your institution.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[5] Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous and requires specific disposal methods like incineration.[4]
-
Empty Containers: Containers that held 2-(Piperidin-4-yloxy)pyridine dihydrochloride should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse and disposal in a sanitary landfill.[3]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Caption: Disposal Workflow for 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of 2-(Piperidin-4-yloxy)pyridine dihydrochloride, thereby fostering a secure and compliant research environment.
References
Personal protective equipment for handling 2-(Piperidin-4-yloxy)pyridine dihydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard and Precautionary Data
While specific quantitative data for 2-(Piperidin-4-yloxy)pyridine dihydrochloride is unavailable, the hazards associated with related pyridine compounds inform the necessary precautions. Pyridine and its derivatives are generally considered hazardous and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3][4]
| Hazard Classification (Based on Analogous Compounds) | Description | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3][5][6] | Avoid direct contact and inhalation. Use appropriate Personal Protective Equipment (PPE). |
| Skin Corrosion/Irritation | May cause skin irritation.[7] | Wear protective gloves and clothing.[7] |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation.[7] | Wear eye protection.[7] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[7] | Work in a well-ventilated area or under a chemical fume hood.[1][2] |
| Flammability | Pyridine compounds can be flammable.[1] | Keep away from heat, sparks, and open flames.[6] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling 2-(Piperidin-4-yloxy)pyridine dihydrochloride. The following PPE is recommended:
-
Hand Protection: Wear chemically resistant gloves such as nitrile or neoprene.[2]
-
Eye and Face Protection: Use chemical splash goggles. A face shield should be worn in situations with a high risk of splashing.
-
Skin and Body Protection: A chemical-resistant and flame-retardant lab coat is recommended. Ensure that all skin is covered.
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1][2] If ventilation is inadequate, a NIOSH-approved respirator is necessary.
Experimental Protocol: Safe Handling Workflow
Adherence to a strict, step-by-step procedure is crucial for minimizing exposure and ensuring a controlled laboratory environment.
1. Preparation:
- Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Verify that an emergency shower and eyewash station are accessible.
- Assemble all necessary equipment and reagents before handling the compound.
- Don the appropriate PPE as specified above.
2. Handling and Use:
- Handle the compound in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2]
- Avoid direct contact with the skin, eyes, and clothing.[7]
- Keep the container tightly closed when not in use.[2]
- Use non-sparking tools and equipment, as pyridine derivatives can be flammable.[8]
- Do not eat, drink, or smoke in the laboratory.[5]
3. In Case of Spills:
- In the event of a spill, evacuate the area and ensure it is well-ventilated.
- Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1]
- Collect the absorbed material into a sealed, designated container for hazardous waste.[9]
- Do not allow the chemical to enter drains or waterways.[9]
Disposal Plan
Proper disposal of 2-(Piperidin-4-yloxy)pyridine dihydrochloride and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Due to its chemical structure, this compound should be treated as hazardous waste, likely falling under the category of halogenated organic compounds.[9]
-
Container Management:
-
Use a chemically compatible, leak-proof container with a secure cap for waste collection.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name.
-
-
Disposal Method:
-
Waste containing this compound should be disposed of through a licensed professional waste disposal service.[6]
-
Incineration is a common disposal method for pyridine-based waste.[10]
-
Never dispose of this chemical down the drain or in regular trash.[1][9]
-
Contaminated containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Workflow and Safety Diagrams
The following diagrams illustrate the safe handling workflow and the logical relationship of safety precautions.
Caption: Safe Handling Workflow for 2-(Piperidin-4-yloxy)pyridine dihydrochloride.
Caption: Hierarchy of Safety Controls for Chemical Handling.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. thermofishersci.in [thermofishersci.in]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. aksci.com [aksci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
